Hsd17B13-IN-72
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H21N3O3S2 |
|---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
2-(2-cyclopropyl-4-methoxyphenyl)-8-hydroxy-3-[(2-methyl-1,3-thiazol-4-yl)methyl]-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C25H21N3O3S2/c1-13-26-15(12-32-13)11-28-23(17-9-8-16(31-2)10-19(17)14-6-7-14)27-24-21(25(28)30)18-4-3-5-20(29)22(18)33-24/h3-5,8-10,12,14,29H,6-7,11H2,1-2H3 |
InChI Key |
QUHHKYJPNFTJGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CN2C(=NC3=C(C2=O)C4=C(S3)C(=CC=C4)O)C5=C(C=C(C=C5)OC)C6CC6 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Hsd17B13-IN-72
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hsd17B13-IN-72 is a potent inhibitor of hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] Genetic studies have strongly implicated HSD17B13 in the pathogenesis of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease, highlighting the therapeutic potential of inhibiting its enzymatic activity.[3][4] This technical guide delineates the mechanism of action of this compound by first exploring the multifaceted role of its target, HSD17B13, in hepatic lipid and retinol metabolism and associated signaling pathways. While specific quantitative data for this compound beyond its potent IC50 value are limited in the public domain, this document provides a comprehensive overview based on available information and the broader context of HSD17B13 inhibition.
Introduction to HSD17B13
Hydroxysteroid 17-beta dehydrogenase 13 is a member of the short-chain dehydrogenase/reductase (SDR) superfamily.[4][5] It is predominantly expressed in hepatocytes and localizes to the surface of lipid droplets.[5][6] HSD17B13 exhibits enzymatic activity towards a range of substrates, including steroids (such as estradiol), and has been identified as a retinol dehydrogenase, converting retinol to retinaldehyde.[1][7][8] Its expression is upregulated in patients with NAFLD, suggesting a role in the disease's progression.[3][9]
The Core Mechanism of Action: Inhibition of HSD17B13
The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of HSD17B13. By blocking the catalytic function of HSD17B13, this compound is expected to modulate downstream pathways involved in lipid metabolism and inflammation, thereby ameliorating the progression of liver disease.
Impact on Hepatic Lipid Metabolism
Overexpression of HSD17B13 has been shown to increase the number and size of lipid droplets in hepatocytes.[10] The enzyme is involved in pathways that regulate lipogenesis. The expression of HSD17B13 is induced by the Liver X Receptor-α (LXRα) via the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor in fatty acid and triglyceride synthesis.[4] By inhibiting HSD17B13, this compound may disrupt this lipogenic signaling, leading to a reduction in hepatic steatosis.
Modulation of Retinoid Signaling
HSD17B13's function as a retinol dehydrogenase positions it as a key player in retinoid metabolism.[4][8] Retinoids are crucial for various cellular processes, including cell differentiation, proliferation, and immune function. Dysregulated retinoid signaling is implicated in liver fibrosis. Inhibition of HSD17B13 by this compound would be expected to alter the balance of retinoids in the liver, potentially impacting hepatic stellate cell activation and fibrogenesis.
Quantitative Data
Specific quantitative data for this compound is limited. The available information is summarized in the table below. For comparative purposes, data for another known HSD17B13 inhibitor, BI-3231, is also included.
| Compound | Target | Assay Substrate | IC50 | Ki | Selectivity | Reference |
| This compound (Compound 62) | HSD17B13 | Estradiol | < 0.1 µM | Not Reported | Not Reported | [1][2] |
| BI-3231 | HSD17B13 | Estradiol | Not Reported | Human: single-digit nM, Mouse: single-digit nM | High selectivity vs HSD17B11 | [11][12] |
Signaling Pathways
The inhibition of HSD17B13 by this compound is anticipated to impact key signaling pathways implicated in liver pathology.
Caption: HSD17B13 Signaling Pathway and Point of Inhibition.
Experimental Protocols
While the specific protocol used for this compound is not publicly available, a general biochemical assay for determining HSD17B13 inhibition is described below, based on published methods.
In Vitro HSD17B13 Enzyme Inhibition Assay
Objective: To determine the in vitro potency of a test compound (e.g., this compound) in inhibiting the enzymatic activity of HSD17B13.
Principle: The assay measures the conversion of a substrate (e.g., estradiol) by HSD17B13, which is coupled to the reduction of NAD+ to NADH. The amount of NADH produced is quantified, and the inhibition is calculated relative to a control without the inhibitor.
Materials:
-
Recombinant human HSD17B13 enzyme
-
Estradiol (substrate)
-
NAD+ (cofactor)
-
Test compound (this compound) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
NADH detection reagent
-
384-well plates
-
Plate reader capable of measuring luminescence or fluorescence
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Dispense the diluted compound into the wells of a 384-well plate.
-
Prepare a substrate mix containing estradiol and NAD+ in assay buffer.
-
Add the substrate mix to the wells containing the test compound.
-
Initiate the enzymatic reaction by adding the recombinant HSD17B13 enzyme to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the NADH detection reagent to each well.
-
Incubate the plate to allow for the detection reaction to proceed.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: HSD17B13 In Vitro Inhibition Assay Workflow.
Conclusion
This compound is a potent inhibitor of HSD17B13, a key enzyme implicated in the pathophysiology of chronic liver diseases. Its mechanism of action centers on the blockade of HSD17B13's enzymatic activity, which is expected to favorably modulate hepatic lipid and retinol metabolism. While detailed characterization of this compound is not yet fully available in the public domain, the strong genetic validation of HSD17B13 as a therapeutic target underscores the potential of this and similar inhibitors for the treatment of NAFLD and NASH. Further research is warranted to fully elucidate the preclinical and clinical profile of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | HSD17B13抑制剂 | MCE [medchemexpress.cn]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
HSD17B13-IN-72 and its Target Enzyme HSD17B13: An In-depth Technical Guide
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and other chronic liver pathologies. Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe conditions like non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma. This has spurred the development of small molecule inhibitors aimed at recapitulating this protective phenotype. Hsd17B13-IN-72 is one such inhibitor of HSD17B13. This technical guide provides a comprehensive overview of HSD17B13 and its inhibitor, this compound, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways.
The Target Enzyme: HSD17B13
Structure and Function
HSD17B13 is a member of the short-chain dehydrogenases/reductases (SDR) family. The human HSD17B13 protein is composed of 300 amino acids and localizes to the surface of lipid droplets within hepatocytes.[1] Its structure contains a cofactor-binding domain for NAD+/NADH and a catalytic domain responsible for its enzymatic activity.[1] HSD17B13 has been shown to catalyze the conversion of various substrates, including steroids and other bioactive lipids.[1] Notably, it possesses retinol dehydrogenase activity, converting retinol to retinaldehyde.[2]
Role in Liver Disease
The precise mechanisms by which HSD17B13 contributes to liver disease are an active area of research. Overexpression of HSD17B13 in hepatocytes leads to an increase in the size and number of lipid droplets.[3] The enzymatic activity of HSD17B13 is believed to play a crucial role in the pathogenesis of NAFLD.[1] One of the proposed mechanisms involves its retinol dehydrogenase activity, which may influence hepatic stellate cell (HSC) activation, a key event in liver fibrosis.[2]
The Inhibitor: this compound and Representative Inhibitors
This compound has been identified as an inhibitor of HSD17B13. While detailed kinetic data for this compound is not extensively available in the public domain, data from other potent and selective HSD17B13 inhibitors, such as BI-3231, provide valuable insights into the characteristics of this class of molecules.
Quantitative Data for HSD17B13 Inhibitors
The following tables summarize the available quantitative data for this compound and the well-characterized inhibitor BI-3231.
| Inhibitor | Target | Substrate | IC50 | Reference |
| This compound | HSD17B13 | Estradiol | < 0.1 μM |
| Inhibitor | Target | Assay Type | Ki | Mode of Inhibition (vs. NAD+) | Reference |
| BI-3231 | Human HSD17B13 | Enzymatic | 0.7 nM | Uncompetitive | [3] |
| BI-3231 | Mouse HSD17B13 | Enzymatic | 0.5 nM | Uncompetitive | [3] |
Signaling Pathways and Experimental Workflows
HSD17B13 Signaling Pathway in NAFLD
The signaling pathway involving HSD17B13 in the context of NAFLD is multifaceted. Its expression is induced by the Liver X Receptor α (LXRα) via the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key regulator of lipogenesis.[3] Once expressed and localized to lipid droplets, HSD17B13's retinol dehydrogenase activity converts retinol to retinaldehyde.[3] The downstream consequences of this conversion are thought to contribute to the progression of liver disease, potentially through the activation of hepatic stellate cells. Loss-of-function variants or inhibition of HSD17B13 disrupts this pathway, leading to a protective phenotype.
Caption: HSD17B13 signaling in NAFLD pathogenesis.
Experimental Workflow: HSD17B13 Enzymatic Inhibition Assay
A common method to assess the potency of HSD17B13 inhibitors is through an in vitro enzymatic assay. This workflow outlines the key steps in such an assay.
Caption: Workflow for HSD17B13 enzymatic inhibition assay.
Experimental Protocols
HSD17B13 Retinol Dehydrogenase Activity Assay
This protocol is adapted from methodologies used to characterize the enzymatic activity of HSD17B13.
Objective: To measure the retinol dehydrogenase activity of HSD17B13 in a cell-based system.
Materials:
-
HEK293 cells
-
Expression plasmids for HSD17B13 (wild-type and mutants) and empty vector control
-
Cell culture medium and supplements
-
Transfection reagent (e.g., Lipofectamine)
-
All-trans-retinol
-
HPLC system with a normal-phase column
-
Retinaldehyde and retinoic acid standards
Procedure:
-
Seed HEK293 cells in triplicate in appropriate culture vessels one day prior to transfection.
-
Transfect the cells with HSD17B13 expression plasmids or an empty vector control using a suitable transfection reagent according to the manufacturer's protocol.
-
After an appropriate incubation period (e.g., 24 hours), replace the culture medium.
-
Add all-trans-retinol to the culture medium at a final concentration of 2-5 µM.
-
Incubate the cells for 6-8 hours.
-
Harvest the cells and culture medium.
-
Extract retinoids from the samples.
-
Analyze the levels of retinaldehyde and retinoic acid by normal-phase HPLC, using standards for quantification.[1]
-
Normalize the retinoid levels to the total protein concentration of the cell lysates.
HSD17B13 Cell-Based Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of compounds like this compound in a cellular context.
Objective: To determine the potency of an inhibitor on HSD17B13 activity in a whole-cell system.
Materials:
-
HEK293 cells stably overexpressing HSD17B13
-
Cell culture medium and supplements
-
HSD17B13 inhibitor (e.g., this compound)
-
Substrate (e.g., β-estradiol)
-
LC/MS system
Procedure:
-
Seed HEK293-HSD17B13 cells in a multi-well plate.
-
Treat the cells with a serial dilution of the HSD17B13 inhibitor for a defined period.
-
Add the substrate (e.g., β-estradiol) to the culture medium and incubate.
-
Collect the cell culture supernatant.
-
Quantify the production of the enzymatic product (e.g., estrone) from the supernatant using a validated LC/MS method.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
HSD17B13 stands as a genetically validated and promising target for the treatment of NAFLD and associated liver diseases. The development of potent and selective inhibitors, such as this compound, offers a potential therapeutic strategy to mitigate the progression of these conditions. This guide has provided a detailed overview of the current understanding of HSD17B13, its role in disease, and the characterization of its inhibitors. The provided data, pathways, and protocols serve as a valuable resource for researchers and drug development professionals working in this field. Further investigation into the precise molecular mechanisms of HSD17B13 and the clinical translation of its inhibitors will be crucial in realizing the full therapeutic potential of targeting this enzyme.
References
The Role of Hsd17B13 Inhibition in Hepatic Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Its enzymatic activity is implicated in the progression of liver disease, and genetic variants leading to a loss of Hsd17B13 function are associated with a reduced risk of developing chronic liver conditions. This guide explores the role of Hsd17B13 in hepatic lipid metabolism and the therapeutic potential of its inhibition, with a focus on the inhibitor Hsd17B13-IN-72 and its better-characterized analogue, BI-3231.
Hsd17B13: A Key Player in Liver Pathophysiology
Hsd17B13 is a member of the short-chain dehydrogenase/reductase superfamily. Its expression is significantly upregulated in the livers of patients with NAFLD.[1] The enzyme is localized to the surface of lipid droplets within hepatocytes and is believed to play a role in lipid homeostasis.[2] Overexpression of Hsd17B13 has been shown to increase the number and size of lipid droplets in hepatocytes.[2] The precise mechanism of Hsd17B13 in lipid metabolism is still under investigation, but it is thought to be involved in processes that contribute to the accumulation of triglycerides and other lipid species in the liver. One proposed mechanism involves the activation of the sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor in lipogenesis, through a pathway involving the liver X receptor-α (LXR-α).[3][4]
This compound: A Novel Inhibitor
This compound is a novel inhibitor of Hsd17B13. While detailed public data on this specific compound is limited, it has been disclosed in patent literature as a potent inhibitor of the enzyme.
Quantitative Data
Due to the limited availability of public data for this compound, we present data for the well-characterized Hsd17B13 inhibitor, BI-3231, to illustrate the quantitative effects of Hsd17B13 inhibition.
| Compound | Target | Assay | IC50 | Reference |
| This compound | Hsd17B13 | Estradiol Conversion | < 0.1 µM | [5] |
| BI-3231 | Human Hsd17B13 | Enzymatic Assay | 1 nM | [6] |
| BI-3231 | Mouse Hsd17B13 | Enzymatic Assay | 13 nM | [6] |
| Compound | Cell Line/System | Treatment | Effect | Quantitative Change | Reference |
| BI-3231 | HepG2 cells & primary mouse hepatocytes | Palmitic acid-induced lipotoxicity | Reduction of triglyceride accumulation | Significantly decreased | [7][8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of Hsd17B13 inhibitors like BI-3231.
In Vitro Enzyme Inhibition Assay
Objective: To determine the potency of an inhibitor against Hsd17B13.
Protocol:
-
Purified recombinant human or mouse Hsd17B13 enzyme is used.
-
The inhibitor, at various concentrations, is pre-incubated with the enzyme in an assay buffer.
-
The enzymatic reaction is initiated by the addition of a substrate (e.g., estradiol) and a cofactor (e.g., NAD+).
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the product formation is measured using a suitable detection method (e.g., fluorescence or mass spectrometry).
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cellular Lipotoxicity Assay
Objective: To assess the effect of an Hsd17B13 inhibitor on lipid accumulation in hepatocytes under lipotoxic conditions.
Protocol:
-
Hepatocyte cell lines (e.g., HepG2) or primary hepatocytes are cultured in appropriate media.
-
Lipotoxicity is induced by treating the cells with a saturated fatty acid, such as palmitic acid (e.g., 400 µM), for a specified duration (e.g., 24 hours).[9]
-
Cells are co-incubated with the Hsd17B13 inhibitor at various concentrations.
-
After the incubation period, cells are harvested.
-
Intracellular triglyceride levels are quantified using a commercial triglyceride assay kit.
-
Cell viability can be assessed using methods like the MTT assay to ensure the observed effects are not due to cytotoxicity.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of Hsd17B13 in Hepatic Steatosis
Caption: Proposed mechanism of Hsd17B13 in promoting hepatic steatosis.
Experimental Workflow for Hsd17B13 Inhibitor Evaluation
Caption: A typical workflow for the preclinical evaluation of an Hsd17B13 inhibitor.
Logical Relationship of Hsd17B13 Inhibition and its Effects
Caption: The logical cascade of effects following the inhibition of Hsd17B13.
Conclusion
The inhibition of Hsd17B13 represents a promising therapeutic strategy for the treatment of NAFLD and NASH. While specific data on this compound is emerging, the well-characterized inhibitor BI-3231 demonstrates the potential of this approach to reduce hepatic lipid accumulation and mitigate lipotoxicity. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and drug developers working to advance Hsd17B13 inhibitors into the clinic. Further investigation into the precise molecular mechanisms of Hsd17B13 and the development of potent and selective inhibitors will be crucial in realizing the full therapeutic potential of targeting this key enzyme in hepatic lipid metabolism.
References
- 1. mdpi.com [mdpi.com]
- 2. escholarship.org [escholarship.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.physiology.org [journals.physiology.org]
Hsd17B13-IN-72 and Retinol Dehydrogenase Activity: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interplay between the small molecule inhibitor Hsd17B13-IN-72 and the retinol dehydrogenase (RDH) activity of the 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) enzyme. HSD17B13 has emerged as a significant therapeutic target, particularly in the context of liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This document details the quantitative inhibitory data of relevant compounds, outlines key experimental protocols for assessing enzymatic activity, and illustrates the signaling pathways in which HSD17B13 is involved.
Core Concepts
HSD17B13 is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] It exhibits enzymatic activity towards various substrates, including steroids and retinoids.[3][4] Its role as a retinol dehydrogenase, catalyzing the conversion of retinol to retinaldehyde, is of particular interest due to the implications of retinoid metabolism in liver pathophysiology.[5][6] Genetic studies have shown that loss-of-function variants of HSD17B13 are associated with a reduced risk of chronic liver disease, highlighting the therapeutic potential of inhibiting its enzymatic activity.[4][7] this compound is a known inhibitor of HSD17B13.
Data Presentation: Quantitative Inhibitor Data
The following table summarizes the available quantitative data for small molecule inhibitors of HSD17B13. While a specific IC50 value for the inhibition of retinol dehydrogenase activity by this compound is not publicly available, data for its inhibition of estradiol metabolism and data for other inhibitors are presented for comparative purposes.
| Inhibitor | Target | Substrate | IC50 (µM) | Reference |
| This compound | HSD17B13 | Estradiol | < 0.1 | Not explicitly cited |
| BI-3231 | HSD17B13 | Estradiol | 0.0024 | Not explicitly cited |
| BI-3231 | HSD17B13 | Retinol | 0.0024 | Not explicitly cited |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of HSD17B13's retinol dehydrogenase activity and the efficacy of its inhibitors. Below are protocols for both cell-based and in-vitro assays.
Cell-Based Retinol Dehydrogenase Activity Assay
This protocol is adapted from studies demonstrating HSD17B13's RDH activity in a cellular context.[5]
Objective: To measure the conversion of retinol to retinaldehyde and retinoic acid in cells overexpressing HSD17B13.
Materials:
-
HEK293 cells
-
Expression vector for human HSD17B13 (e.g., pcDNA3.1-HSD17B13)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
All-trans-retinol (Sigma-Aldrich)
-
HPLC system with a UV detector
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell Culture and Transfection:
-
Plate HEK293 cells in 6-well plates and grow to 70-80% confluency.
-
Transfect cells with the HSD17B13 expression vector or an empty vector control using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Substrate Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing 5 µM all-trans-retinol.
-
Incubate the cells for 8 hours at 37°C.
-
-
Sample Preparation:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells and collect the cell lysate.
-
Perform protein quantification on a small aliquot of the lysate.
-
-
HPLC Analysis:
-
Extract retinoids from the remaining lysate.
-
Analyze the extracts by reverse-phase HPLC to quantify the levels of retinaldehyde and retinoic acid.
-
Normalize the results to the total protein concentration of each sample.
-
In-Vitro Bioluminescent Retinol Dehydrogenase Assay
This protocol utilizes purified recombinant HSD17B13 and a bioluminescent assay to measure NADH production, which is indicative of dehydrogenase activity.[8]
Objective: To measure the in-vitro retinol dehydrogenase activity of purified HSD17B13.
Materials:
-
Recombinant human HSD17B13 protein (e.g., from OriGene, Cat# TP313132)[8]
-
All-trans-retinol
-
NAD+
-
Bioluminescent NAD(P)H detection kit (e.g., NAD(P)H-Glo™ Detection System, Promega)
-
White-walled 96-well microplates
-
Luminometer
Procedure:
-
Reaction Setup:
-
In a white-walled 96-well plate, prepare a reaction mixture containing the assay buffer, NAD+, and recombinant HSD17B13 protein.
-
To test inhibitors, pre-incubate the enzyme with the compound (e.g., this compound) for a specified period.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding all-trans-retinol to the wells.
-
-
Detection of NADH:
-
After a defined incubation period at 37°C, add the NAD(P)H-Glo™ Detection Reagent according to the manufacturer's protocol. This reagent contains reductase and a pro-luciferin substrate that is converted to luciferin in the presence of NADH.
-
Incubate to allow for the conversion of the pro-luciferin.
-
-
Luminescence Measurement:
-
Measure the luminescence using a luminometer. The light output is directly proportional to the amount of NADH produced and thus to the retinol dehydrogenase activity of HSD17B13.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving HSD17B13 and a typical experimental workflow for inhibitor screening.
References
- 1. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSD17B13 | Abcam [abcam.com]
- 3. Research Portal [scholarship.miami.edu]
- 4. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. origene.com [origene.com]
HSD17B13 Inhibition: A Therapeutic Strategy for Modulating Hepatocyte Lipid Droplets in Non-Alcoholic Fatty Liver Disease
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, specific public domain data regarding a compound designated "Hsd17B13-IN-72" is not available. This technical guide focuses on the well-documented effects of inhibiting the enzyme 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13) on hepatocyte lipid droplets, drawing from genetic studies and preclinical research. The principles and findings discussed herein are central to the development of HSD17B13 inhibitors for non-alcoholic fatty liver disease (NAFLD) and related metabolic disorders.
Executive Summary
17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13) has emerged as a pivotal, liver-specific protein localized to the surface of lipid droplets (LDs) within hepatocytes.[1][2][3] Its expression is significantly upregulated in patients with NAFLD.[2][4][5] Overexpression of HSD17B13 promotes the accumulation of intracellular lipid droplets, leading to an increase in their number and size.[1][6][7] Conversely, genetic variants that result in a loss of HSD17B13 function are strongly associated with protection against the progression of simple steatosis to more severe non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[1][8] This compelling human genetic evidence validates HSD17B13 as a high-priority therapeutic target. Inhibition of HSD17B13 is a promising strategy to ameliorate hepatic steatosis by modulating lipid droplet dynamics and related inflammatory pathways. This guide summarizes the quantitative effects of HSD17B13 modulation on hepatocyte lipid droplets, details relevant experimental protocols, and illustrates the key biological pathways.
The Role of HSD17B13 in Hepatocyte Lipid Metabolism
HSD17B13 is a member of the hydroxysteroid (17-beta) dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and bile acids.[4] Uniquely, HSD17B13 is predominantly expressed in the liver and specifically localizes to the surface of intracellular lipid droplets.[2][3][5][9] Its expression is regulated by key transcription factors involved in lipogenesis, such as sterol regulatory element-binding protein-1c (SREBP-1c) and liver X receptor-α (LXR-α).[1][10]
Studies have shown that elevated levels of HSD17B13 in hepatocytes facilitate the progression of NAFLD by directly stabilizing intracellular lipid droplets and promoting their accumulation.[6] While its precise enzymatic function is still under investigation, HSD17B13 has been shown to possess retinol dehydrogenase (RDH) activity, converting retinol to retinaldehyde.[1][11] The loss of this enzymatic activity, as seen in protective genetic variants, is linked to reduced liver injury and inflammation.[11]
Quantitative Effects of HSD17B13 Modulation on Hepatocytes
The following table summarizes quantitative data from preclinical studies investigating the impact of HSD17B13 expression levels on hepatocyte lipid content and liver injury markers.
| Model System | HSD17B13 Modulation | Key Quantitative Findings | Reference |
| L02 Human Hepatocyte Cell Line | Overexpression of HSD17B13 transcripts | Increased intracellular Nile red positive areas (lipid droplets) after oleic acid challenge. | [7] |
| Huh7 Human Hepatoma Cell Line | Overexpression of HSD17B13 | Increased levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) in supernatants and cell lysates. | [6] |
| L02 Human Hepatocyte Cell Line | Overexpression of HSD17B13 | Increased mRNA levels of proinflammatory markers IL-6, CXCL3, and TGF-β1. | [6] |
| C57BL/6 Mice | Adenovirus-mediated hepatic overexpression | Induced an increase in hepatic triglycerides. | [2][5] |
| 22-month-old Mice | Hsd17b13 Knockout (KO) | No significant difference in hepatic total triglycerides (TGs) or total cholesterol (TCs) compared to Wild Type (WT) at baseline in aged mice. However, significant alterations in other lipid profiles were noted. | [3] |
| 22-month-old Mice | Hsd17b13 Knockout (KO) | Significant alterations in the liver lipidome, including changes in triglycerides (TGs), diglycerides (DGs), phosphatidylcholines (PCs), and phosphatidylethanolamines (PEs). | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. Below are common protocols used to assess the function of HSD17B13 and the effects of its inhibition on hepatocyte lipid droplets.
-
Cell Culture: Human hepatocyte cell lines such as HepG2, Huh7, or L02 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Induction of Lipid Accumulation: To mimic steatosis, cells are treated with fatty acids. A common method involves incubating cells with oleic acid (OA) or palmitate, often complexed to bovine serum albumin (BSA). For example, cells can be treated with 400 μM OA for 24 hours to induce lipid droplet formation.[6][7]
-
Modulation of HSD17B13 Expression:
-
Overexpression: Cells are transfected with plasmids encoding full-length or specific transcripts of HSD17B13 using a suitable transfection reagent.
-
Inhibition/Knockdown: Cells are treated with small molecule inhibitors or transfected with short hairpin RNAs (shRNAs) or siRNAs targeting HSD17B13.
-
-
Lipid Droplet Staining and Visualization:
-
Nile Red or BODIPY Staining: Cells are fixed, washed, and stained with a fluorescent neutral lipid dye like Nile Red or BODIPY 493/503.
-
Confocal Microscopy: Stained cells are imaged using a confocal microscope to visualize the morphology, number, and size of lipid droplets. Nuclei are often counterstained with DAPI.[6]
-
Oil Red O Staining: This histological stain is used to visualize neutral lipids in fixed cells, appearing as red droplets.
-
-
Quantification of Lipids:
-
Triglyceride Assay: Cellular lipids are extracted, and triglyceride content is measured using a commercial colorimetric or fluorometric assay kit.
-
Image Analysis: Software such as ImageJ is used to quantify the number and area of lipid droplets from fluorescence microscopy images.
-
-
Animal Models: C57BL/6 mice are commonly used. Models can include wild-type, Hsd17b13 knockout (KO), or mice with humanized livers.
-
Diet-Induced NAFLD: Mice are fed a high-fat diet (HFD) or a Western diet to induce hepatic steatosis and inflammation.
-
Modulation of HSD17B13:
-
Adeno-Associated Virus (AAV) Delivery: AAV vectors carrying shRNA for knockdown or cDNA for overexpression of HSD17B13 are delivered via tail vein injection.
-
Pharmacological Inhibition: Small molecule inhibitors of HSD17B13 are administered, typically via oral gavage.
-
-
Analysis:
-
Histology: Liver tissues are harvested, fixed, and stained with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O for lipid accumulation.
-
Biochemical Analysis: Serum levels of ALT and AST are measured. Liver tissue is used to quantify triglyceride and cholesterol content.
-
Gene Expression: Quantitative real-time PCR (qRT-PCR) is performed on RNA extracted from liver tissue to measure the expression of genes related to lipogenesis, inflammation, and fibrosis.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of HSD17B13's role.
Caption: HSD17B13 expression and its role in lipid droplet accumulation.
Caption: Workflow for assessing HSD17B13 inhibitors.
Caption: Proposed mechanism for HSD17B13 inhibition's protective effects.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Lipidomic Profiling Reveals HSD17B13 Deficiency-Associated Dysregulated Hepatic Phospholipid Metabolism in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Pardon Our Interruption [opnme.com]
- 9. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Hsd17B13-IN-72 In Vitro Assay
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of Hsd17B13-IN-72, a potent inhibitor of 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13). HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genetic studies have linked loss-of-function variants of HSD17B13 to a reduced risk of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), making it a promising therapeutic target.[3][4][5][6]
This compound has been identified as an inhibitor of HSD17B13 and can be utilized in research focused on liver diseases and metabolic disorders.[7] The following protocols detail both biochemical and cell-based assays to characterize the inhibitory activity of this compound and similar compounds.
Data Presentation
Quantitative Inhibitory Activity of this compound
| Compound | Target | Assay Substrate | IC50 (μM) | Reference |
| This compound | HSD17B13 | Estradiol | < 0.1 | [7] |
Experimental Protocols
Biochemical Enzyme Inhibition Assay
This protocol describes the determination of the inhibitory potency of this compound against purified recombinant human HSD17B13 enzyme. The assay measures the enzymatic conversion of a substrate, which is coupled to the production of NADH, a reaction that can be quantified using a luminescent detection kit.[8][9]
Materials:
-
This compound
-
Cofactor: NAD+[9]
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20[8]
-
NAD(P)H-Glo™ Detection Kit (Promega)[9]
-
White 96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in DMSO to achieve a range of desired concentrations.
-
Assay Plate Preparation: Add the diluted compounds to the wells of the assay plate. Include wells for a positive control (enzyme, substrate, cofactor, no inhibitor) and a negative control (no enzyme).
-
Enzyme and Substrate Preparation: Prepare an enzyme solution containing 50-100 nM of recombinant HSD17B13 in assay buffer.[8] Prepare a substrate/cofactor mix containing 10-50 µM of β-estradiol or LTB4 and an appropriate concentration of NAD+ in assay buffer.[8][9]
-
Reaction Initiation: Add the HSD17B13 enzyme solution to each well and incubate briefly. Initiate the enzymatic reaction by adding the substrate/cofactor mix to all wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Detection: Add the NAD(P)H-Glo™ reagent to each well according to the manufacturer's instructions. This reagent measures the amount of NADH produced.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based HSD17B13 Activity Assay
This protocol outlines a method to assess the inhibitory effect of this compound in a cellular context. Hepatocyte-derived cell lines (e.g., Huh7, HepG2) that endogenously or exogenously express HSD17B13 are used.[5][12] The assay measures the conversion of a substrate by HSD17B13 within the cells.
Materials:
-
Huh7 or HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Lysis buffer
-
Detection system: LC-MS/MS for product quantification or a coupled luminescence assay for NADH.[8]
-
Cell viability assay kit (e.g., CellTiter-Glo®, Promega)[11][13]
-
Standard cell culture equipment
Procedure:
-
Cell Seeding: Seed Huh7 or HepG2 cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours). Include vehicle-treated cells as a control.
-
Substrate Addition: Add the substrate (e.g., retinol) to the cell culture medium and incubate for a time sufficient to allow for enzymatic conversion (e.g., 4-6 hours).
-
Cell Lysis: Wash the cells with PBS and then lyse them to release the intracellular contents.
-
Product Measurement: Analyze the cell lysate to quantify the product of the HSD17B13 reaction (e.g., retinaldehyde if retinol is the substrate). This can be done using LC-MS/MS for direct detection or by measuring NADH production if a suitable coupled assay is available.
-
Cell Viability Assessment: In a parallel plate, perform a cell viability assay to ensure that the observed inhibition is not due to cytotoxicity of the compound.[11][13]
-
Data Analysis: Normalize the product formation to a measure of cell number or protein concentration. Calculate the percent inhibition at each concentration of this compound and determine the IC50 value.
Mandatory Visualizations
Caption: Workflow for the HSD17B13 Biochemical Inhibition Assay.
Caption: Simplified Signaling Pathway of HSD17B13 in Hepatocytes.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. enanta.com [enanta.com]
- 9. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. origene.com [origene.com]
- 11. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Hsd17B13-IN-72 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Hsd17B13-IN-72 , a potent inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), in a cell culture setting. HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver and is a key therapeutic target in the study of liver diseases such as non-alcoholic fatty liver disease (NAFLD) and metabolic dysfunction-associated steatohepatitis (MASH).[1][2][3]
This compound has been identified as an inhibitor of HSD17B13 with an IC50 value of less than 0.1 μM for estradiol, suggesting its potential in mitigating the progression of liver ailments.[4]
Mechanism of Action and Signaling Pathways
HSD17B13 is involved in several metabolic processes, including the metabolism of steroids, fatty acids, and retinol.[2][5][6] Elevated expression of HSD17B13 is associated with the progression of NAFLD.[7][8][9] The enzyme is known to be involved in a positive feedback loop with sterol regulatory element-binding protein 1c (SREBP-1c), a key regulator of lipogenesis.[2][5] Furthermore, HSD17B13 can activate the platelet-activating factor (PAF)/STAT3 signaling pathway, which promotes inflammation and leukocyte adhesion in the liver.[1] Inhibition of HSD17B13 is therefore a promising strategy to disrupt these pathological processes.
Below is a diagram illustrating a simplified signaling pathway involving HSD17B13.
Experimental Protocols
The following protocols are provided as a starting point for utilizing this compound in cell culture. Optimization may be required for specific cell lines and experimental conditions.
Recommended Cell Lines
Hepatocyte-derived cell lines are recommended for studying the effects of this compound due to the high expression of HSD17B13 in these cells.[6][7]
-
HepG2 and HepaRG cells: Human hepatoma cell lines commonly used in liver metabolism and toxicology studies.[1]
-
Primary Human Hepatocytes: Provide a more physiologically relevant model but have a limited lifespan in culture.
General Guidelines for Using Small Molecule Inhibitors
-
Solubility: Prepare a concentrated stock solution of this compound in a suitable solvent, such as DMSO. Store the stock solution at -20°C or -80°C.
-
Working Concentration: The initial working concentration for a small molecule inhibitor is typically 5 to 10 times its IC50 value. Given the IC50 of this compound is < 0.1 μM, a starting concentration range of 0.1 µM to 1 µM is recommended for initial experiments.[4] A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and assay.
-
Controls: Always include a vehicle control (e.g., DMSO at the same final concentration as the inhibitor treatment) to account for any effects of the solvent on the cells.
-
Toxicity: Assess the cytotoxicity of this compound at various concentrations to ensure that the observed effects are not due to cell death. This can be done using a standard cell viability assay (e.g., MTT or trypan blue exclusion).
Protocol 1: Determination of Optimal Working Concentration of this compound
This protocol describes a dose-response experiment to identify the optimal, non-toxic concentration of this compound for inhibiting HSD17B13 activity in HepG2 cells.
Materials:
-
HepG2 cells
-
Complete culture medium (e.g., EMEM supplemented with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT)
-
Assay kit for a downstream marker of HSD17B13 activity (e.g., lipid accumulation assay, PAF ELISA kit)
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Preparation of Inhibitor Dilutions: Prepare a serial dilution of this compound in a complete culture medium. A suggested concentration range is 0.01 µM to 10 µM. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours), depending on the specific assay.
-
Endpoint Analysis:
-
Cell Viability: In a parallel plate, assess cell viability using an MTT assay according to the manufacturer's instructions.
-
HSD17B13 Activity: Measure a relevant downstream marker of HSD17B13 activity. For example, quantify intracellular lipid accumulation using Oil Red O staining or measure the concentration of PAF in the cell culture supernatant using an ELISA kit.
-
-
Data Analysis: Plot the cell viability and the HSD17B13 activity marker against the log of the inhibitor concentration to determine the EC50 (effective concentration) and CC50 (cytotoxic concentration). The optimal working concentration should be well below the CC50.
Data Presentation:
| Concentration (µM) | Cell Viability (%) | HSD17B13 Activity (Normalized) |
| Vehicle (DMSO) | 100 | 1.00 |
| 0.01 | ||
| 0.1 | ||
| 1 | ||
| 10 |
Protocol 2: Assessing the Effect of this compound on Lipid Accumulation
This protocol details how to evaluate the impact of this compound on oleic acid-induced lipid accumulation in HepG2 cells.
Materials:
-
HepG2 cells
-
Complete culture medium
-
This compound (at the predetermined optimal concentration)
-
DMSO
-
Oleic acid solution (e.g., 200 µM)
-
Oil Red O staining solution
-
Microscope
Procedure:
-
Cell Seeding and Treatment: Seed HepG2 cells in a 24-well plate. Once confluent, pre-treat the cells with the optimal concentration of this compound or vehicle for 2 hours.
-
Induction of Lipid Accumulation: After pre-treatment, add oleic acid to the wells to induce lipid droplet formation. Continue to incubate for 24-48 hours.
-
Staining:
-
Wash the cells with PBS.
-
Fix the cells with 10% formalin for 30 minutes.
-
Stain with Oil Red O solution for 1 hour.
-
Wash with water to remove excess stain.
-
-
Imaging and Quantification:
-
Visualize the lipid droplets under a microscope.
-
For quantification, extract the Oil Red O stain with isopropanol and measure the absorbance at a specific wavelength (e.g., 510 nm).
-
Data Presentation:
| Treatment Group | Absorbance (510 nm) | Fold Change vs. Control |
| Control (Vehicle) | 1.0 | |
| Oleic Acid + Vehicle | ||
| Oleic Acid + this compound |
Experimental Workflow Diagram
The following diagram outlines the general workflow for testing the efficacy of this compound in a cell-based assay.
By following these guidelines and protocols, researchers can effectively utilize this compound to investigate the role of HSD17B13 in cellular processes and its potential as a therapeutic agent for liver diseases.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. origene.com [origene.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hsd17B13-IN-72 in Animal Studies
Disclaimer: As of late 2025, specific in vivo dosage and administration protocols for Hsd17B13-IN-72 (also known as Compound 62) are not publicly available. The following application notes and protocols are based on data from structurally or functionally analogous potent and selective small-molecule inhibitors of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). Researchers should use this information as a guide and establish optimal experimental conditions based on their specific models and research objectives.
Introduction
This compound is a potent inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme primarily expressed in the liver. Human genetic studies have strongly associated loss-of-function variants in the HSD17B13 gene with a reduced risk of developing nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. This makes HSD17B13 a compelling therapeutic target for these conditions. This compound offers a valuable tool for preclinical research to explore the therapeutic potential of HSD17B13 inhibition in various animal models of liver disease.
In Vitro Activity
While in vivo data for this compound is limited, its in vitro potency has been characterized:
| Compound | Target | IC50 | Assay Substrate |
| This compound (Compound 62) | HSD17B13 | < 0.1 µM | Estradiol |
Representative Animal Study Protocols
The following protocols are adapted from studies on other potent, selective HSD17B13 inhibitors and can serve as a starting point for designing in vivo experiments with this compound.
Protocol 1: Evaluation in a Mouse Model of Acute Liver Injury
This protocol is based on studies with the HSD17B13 inhibitor EP-036332 in a T-cell-mediated acute liver injury model.[1]
Objective: To assess the hepatoprotective effects of HSD17B13 inhibition in an acute inflammatory liver injury model.
Animal Model:
-
Species: Mouse (e.g., C57BL/6)
-
Model Induction: Concanavalin A-induced liver injury.
Dosing and Administration:
-
Test Compound: this compound (or analogous inhibitor like EP-036332)
-
Dosage: A dosage range of 10 to 100 mg/kg can be explored. For a compound like EP-036332, 100 mg/kg has been used.[1]
-
Formulation: To be determined based on the physicochemical properties of this compound. A common vehicle is 0.5% methylcellulose in water.
-
Route of Administration: Oral gavage (p.o.) or intraperitoneal (i.p.) injection.
-
Dosing Frequency: Once daily (q.d.) or twice daily (b.i.d.). For EP-036332, twice-daily administration was used.[1]
Experimental Workflow:
Caption: Experimental workflow for acute liver injury model.
Endpoints:
-
Primary: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Secondary:
-
Liver histology for signs of necrosis and inflammation.
-
Plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β).
-
Hepatic gene expression of markers for immune cell activation (e.g., Cd69).
-
Protocol 2: Evaluation in a Mouse Model of Non-Alcoholic Steatohepatitis (NASH)
This protocol is based on studies with HSD17B13 inhibitors in diet-induced models of NASH.
Objective: To evaluate the efficacy of HSD17B13 inhibition in reducing liver steatosis, inflammation, and fibrosis.
Animal Model:
-
Species: Mouse (e.g., C57BL/6J)
-
Model Induction: Choline-deficient, L-amino acid-defined, high-fat diet (CDAAHF) or a high-fat diet (HFD) for several weeks to induce NASH phenotype.
Dosing and Administration:
-
Test Compound: this compound (or analogous inhibitor)
-
Dosage: A range of 20 to 200 mg/kg has been used for other oral HSD17B13 inhibitors in this type of model.[2]
-
Formulation: To be determined based on compound properties (e.g., 0.5% methylcellulose).
-
Route of Administration: Oral gavage (p.o.).
-
Dosing Frequency: Once daily (q.d.).
Experimental Design:
-
Prophylactic Model: Start inhibitor treatment at the same time as the NASH-inducing diet.
-
Therapeutic Model: Induce NASH phenotype for a specified number of weeks, then begin inhibitor treatment.
Endpoints:
-
Primary:
-
Liver histology for NAFLD Activity Score (NAS; steatosis, lobular inflammation, ballooning) and fibrosis stage.
-
Liver triglyceride content.
-
-
Secondary:
-
Serum ALT and AST levels.
-
Hepatic gene expression of pro-fibrotic and pro-inflammatory markers (e.g., Col1a1, Timp1, Tnf-α).
-
Liver hydroxyproline content as a measure of collagen.
-
Signaling Pathway of HSD17B13 in Liver Disease
HSD17B13 is a lipid droplet-associated protein in hepatocytes. Its overexpression is linked to increased lipid droplet size and number. Inhibition of HSD17B13 is thought to be protective against the progression of liver disease.
Caption: HSD17B13 signaling in hepatocytes and point of intervention.
Summary of Representative In Vivo Studies with HSD17B13 Inhibitors
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| EP-036332 | Mouse (Concanavalin A-induced hepatitis) | 100 mg/kg, b.i.d. | Decreased serum ALT and pro-inflammatory cytokines. | [1] |
| EP-040081 | Mouse (Concanavalin A-induced hepatitis) | 10 or 100 mg/kg, q.d. | Decreased serum ALT and pro-inflammatory cytokines. | [1] |
| Unnamed Inhibitor | Mouse (Choline-deficient high-fat diet) | 20, 60, and 200 mg/kg, p.o., q.d. | Reduced liver collagen mRNA and fibrosis markers. | [2] |
Conclusion
This compound is a valuable research tool for investigating the role of HSD17B13 in liver pathophysiology. While specific in vivo protocols for this compound are not yet in the public domain, the provided information on analogous inhibitors offers a solid foundation for designing and conducting animal studies. Careful dose-response experiments and pharmacokinetic/pharmacodynamic assessments will be crucial to determine the optimal conditions for using this compound in various preclinical models of liver disease.
References
Application Notes and Protocols for Hsd17B13-IN-72 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of Hsd17B13-IN-72, a small molecule inhibitor of 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13), in in vitro experimental settings. The following sections detail the solubility of a representative HSD17B13 inhibitor, BI-3231, which can be used as a proxy for establishing experimental conditions for this compound, along with a comprehensive protocol for its application in cell-based assays and relevant signaling pathway information.
Solubility and Stock Solution Preparation
While specific solubility data for this compound is not publicly available, data for the well-characterized and potent HSD17B13 inhibitor, BI-3231, provides a valuable reference for handling similar compounds.
Table 1: Solubility of a Representative HSD17B13 Inhibitor (BI-3231)
| Solvent | Concentration | Remarks |
| DMSO | 76 mg/mL (199.8 mM) | Use fresh, anhydrous DMSO to ensure maximum solubility.[1] |
| DMSO | Soluble to 10 mM | Gentle warming may be required.[2] |
| Water | Insoluble | |
| Ethanol | Insoluble |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
This protocol provides a general guideline for preparing a high-concentration stock solution of a hydrophobic small molecule inhibitor like this compound.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous dimethyl sulfoxide (DMSO) to achieve a final concentration of 10 mM. For example, for 1 mg of a compound with a molecular weight of 400 g/mol , add 250 µL of DMSO.
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed vials.
In Vitro Experimental Protocol: Cell-Based Assay
This protocol outlines a general procedure for treating a human liver cell line (e.g., HepG2 or HepaRG) with this compound to assess its effect on a specific cellular endpoint.
Materials:
-
Human liver cell line (e.g., HepG2, HepaRG)
-
Complete cell culture medium (e.g., DMEM or Williams' E Medium supplemented with fetal bovine serum and antibiotics)
-
This compound 10 mM stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
Assay-specific reagents (e.g., for measuring lipid accumulation, gene expression, or cytokine production)
-
Sterile multi-well plates (e.g., 96-well or 24-well)
Experimental Workflow:
Detailed Steps:
-
Cell Seeding: Seed the chosen liver cell line into a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Cell Adherence: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions of the stock solution in DMSO to create a range of intermediate concentrations.
-
Prepare the final working solutions by diluting the intermediate DMSO stocks into pre-warmed complete cell culture medium. The final DMSO concentration in the medium should be kept constant across all treatments and should not exceed 0.5% to avoid solvent toxicity. A vehicle control (medium with the same final concentration of DMSO) must be included.
-
-
Cell Treatment:
-
Remove the old medium from the cells and wash once with sterile PBS.
-
Add the prepared working solutions of this compound (and the vehicle control) to the respective wells.
-
Incubate the cells for the desired treatment period (e.g., 24 to 48 hours).
-
-
Endpoint Analysis: Following incubation, process the cells according to the specific downstream application. This may involve:
-
Gene Expression Analysis: Lyse the cells and extract RNA for quantitative real-time PCR (qPCR) to measure the expression of target genes.
-
Protein Analysis: Lyse the cells and extract protein for Western blotting to determine the levels of specific proteins.
-
Lipid Accumulation Assay: Fix the cells and stain with a lipid-specific dye (e.g., Oil Red O or BODIPY) to visualize and quantify intracellular lipid droplets.
-
Cytokine Measurement: Collect the cell culture supernatant to measure the levels of secreted cytokines using an ELISA kit.
-
HSD17B13 Signaling Pathway
HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver. It is implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD). Its expression and activity are intertwined with key metabolic and inflammatory pathways.
The expression of HSD17B13 is induced by the liver X receptor-α (LXRα) via the sterol regulatory element-binding protein-1c (SREBP-1c). HSD17B13 protein localizes to lipid droplets and is involved in lipid metabolism. Additionally, HSD17B13 can promote the biosynthesis of platelet-activating factor (PAF), which in turn can activate the STAT3 signaling pathway, contributing to inflammatory responses in the liver.[1][2] this compound, as an inhibitor, is expected to block the enzymatic activity of the HSD17B13 protein, thereby modulating these downstream events.
References
Application Note: Preparation of Hsd17B13-IN-72 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the preparation, handling, and storage of a stock solution of Hsd17B13-IN-72 in Dimethyl Sulfoxide (DMSO). This compound is a potent inhibitor of 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme primarily expressed in the liver.[1] HSD17B13 is a key therapeutic target in the study of liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[2] Accurate preparation of stock solutions is critical for ensuring reproducible results in downstream cellular and biochemical assays.
Physicochemical Properties
A summary of the key properties of this compound is presented below. This data is essential for accurate calculations and proper handling of the compound.
| Property | Value | Reference |
| Compound Name | This compound | [3] |
| Molecular Weight | 475.58 g/mol | [3] |
| Molecular Formula | C₂₅H₂₁N₃O₃S₂ | [3] |
| CAS Number | 3004661-16-6 | [3] |
| Reported IC₅₀ | < 0.1 μM for estradiol | [3] |
| Appearance | Crystalline solid (Appearance may vary by batch) | - |
| Solvent | Dimethyl Sulfoxide (DMSO) | - |
HSD17B13 Signaling and Inhibition Context
The enzyme HSD17B13 is localized to the surface of lipid droplets within hepatocytes.[2][4] It is involved in hepatic lipid metabolism, and its inhibition is a therapeutic strategy for mitigating the progression of chronic liver diseases. This compound acts by directly inhibiting the enzymatic activity of HSD17B13.
Experimental Protocol
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials and Equipment
-
This compound solid compound
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, nuclease-free tips
-
Vortex mixer
-
Water bath sonicator (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Safety Precautions
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE at all times.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.
Stock Solution Calculation
The following formula is used to determine the required mass of the compound for a desired concentration and volume:
Mass (mg) = [Desired Concentration (mM)] x [Final Volume (mL)] x [Molecular Weight ( g/mol )] / 1000
Example Calculation for 1 mL of a 10 mM Stock Solution:
-
Mass (mg) = 10 mM x 1 mL x 475.58 g/mol / 1000
-
Mass (mg) = 4.756 mg
Step-by-Step Preparation Procedure
-
Aliquot Compound: Carefully weigh out the calculated amount (e.g., 4.756 mg) of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube or vial.
-
Add Solvent: Add the desired volume of DMSO (e.g., 1 mL) to the vial containing the compound.
-
Dissolve: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Ensure Complete Dissolution: Visually inspect the solution against a light source to ensure no solid particles remain. If precipitation or cloudiness is observed, gently warm the solution to 37°C for 5-10 minutes and/or sonicate in a water bath until the solution is clear.
-
Storage: Once fully dissolved, the stock solution is ready for use or storage.
Stock Solution Preparation Workflow
The following diagram outlines the logical flow of the preparation protocol.
Data Presentation: Molarity Calculations
This table provides pre-calculated mass and volume values for preparing stock solutions of various concentrations.
| Desired Stock\nConcentration | Mass of this compound\nfor 1 mL of DMSO | Mass of this compound\nfor 5 mL of DMSO | Volume of DMSO\nto add to 1 mg |
| 1 mM | 0.476 mg | 2.378 mg | 2.103 mL |
| 5 mM | 2.378 mg | 11.890 mg | 0.421 mL |
| 10 mM | 4.756 mg | 23.780 mg | 0.210 mL |
| 20 mM | 9.512 mg | 47.560 mg | 0.105 mL |
| 50 mM | 23.780 mg | 118.900 mg | 0.042 mL |
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of the inhibitor. Based on recommendations for similar compounds, the following storage conditions are advised.[5]
-
Short-Term Storage (1-4 weeks): Store aliquots at -20°C.
-
Long-Term Storage (up to 6 months): For maximum stability, store aliquots at -80°C.[5]
-
Handling: Avoid repeated freeze-thaw cycles. It is best practice to create single-use aliquots to maintain the quality of the stock solution over time. Before use, thaw the aliquot at room temperature and centrifuge briefly to collect the solution at the bottom of the vial.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Oral Administration of HSD17B13 Inhibitors in Mice
Disclaimer: As of November 2025, detailed preclinical data and protocols for a specific compound designated "Hsd17B13-IN-72" are not publicly available. The following application notes and protocols are based on published data for other well-characterized HSD17B13 inhibitors, such as BI-3231, and general methodologies for in vivo studies in mice. These should be considered as representative examples and may require optimization for any specific, novel HSD17B13 inhibitor.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] Genetic studies have linked loss-of-function variants in the HSD17B13 gene to a reduced risk of developing non-alcoholic steatohepatitis (NASH) and other chronic liver diseases.[3][4] This has positioned HSD17B13 as a promising therapeutic target for the treatment of liver ailments.[1][5] Small molecule inhibitors of HSD17B13 are being developed to replicate the protective effects observed in individuals with genetic variants. This document provides a generalized framework for the oral administration of HSD17B13 inhibitors in mice for preclinical research.
Signaling Pathway of HSD17B13 in Liver Cells
Caption: HSD17B13 is upregulated by SREBP-1c and localizes to lipid droplets, where it catalyzes the conversion of retinol to retinaldehyde. Oral inhibitors block this activity.
Quantitative Data Presentation
The following tables summarize pharmacokinetic and in vitro potency data for the well-characterized HSD17B13 inhibitor, BI-3231. This data is provided as a reference for a typical HSD17B13 inhibitor.
Table 1: In Vitro Potency of BI-3231 [6]
| Target | IC50 |
| Human HSD17B13 | 1 nM |
| Mouse HSD17B13 | 13 nM |
Table 2: Pharmacokinetic Parameters of BI-3231 in Mice Following a Single Oral Dose [5][7][8]
| Parameter | Value | Unit |
| Dose | 50 | µmol/kg |
| Cmax (plasma) | Data not specified | |
| Tmax (plasma) | Data not specified | |
| Oral Bioavailability | 10 | % |
| Liver Exposure | Extensive retention compared to plasma |
Note: Specific Cmax and Tmax values for the 50 µmol/kg oral dose were not explicitly provided in the referenced materials. The low oral bioavailability suggests that alternative administration routes like subcutaneous injection may provide more consistent systemic exposure.[5]
Experimental Protocols
General Protocol for Oral Administration of an HSD17B13 Inhibitor in Mice
This protocol provides a general guideline for the oral gavage administration of a small molecule inhibitor.
Materials:
-
HSD17B13 inhibitor (e.g., BI-3231)
-
Vehicle (e.g., 20% SBE-β-CD in saline, corn oil, or a solution of PEG300, Tween-80, and saline)[6]
-
Gavage needles (flexible or rigid, appropriate size for mice)
-
Syringes (1 ml)
-
Animal balance
-
Appropriate mouse strain (e.g., C57BL/6)
Procedure:
-
Formulation Preparation: Prepare the dosing solution by dissolving the HSD17B13 inhibitor in the chosen vehicle to the desired concentration. Ensure the inhibitor is fully dissolved. Sonication may be required. Prepare a fresh formulation for each day of dosing.
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the correct dosing volume.
-
Gently restrain the mouse.
-
Insert the gavage needle orally, passing it over the tongue into the esophagus.
-
Slowly administer the calculated volume of the dosing solution.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Dosage and Frequency: The dosage and frequency will depend on the specific inhibitor's potency and pharmacokinetic profile. For efficacy studies, dosing is typically once or twice daily.
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical workflow for an in vivo efficacy study of an HSD17B13 inhibitor in a mouse model of liver disease.
Protocol for a Diet-Induced Mouse Model of NASH
This protocol describes the use of a choline-deficient, L-amino acid-defined, high-fat diet (CDAAHFD) to induce NASH in mice, a model in which HSD17B13 inhibitors have been evaluated.[3][9]
Materials:
-
C57BL/6 mice
-
CDAAHFD
-
Standard chow diet
-
HSD17B13 inhibitor formulation
-
Vehicle control
Procedure:
-
Acclimatization: Acclimate mice to the facility for at least one week with ad libitum access to standard chow and water.
-
Disease Induction: Switch the diet of the experimental groups to CDAAHFD to induce liver injury, inflammation, and fibrosis. A control group should remain on the standard chow diet. The duration of the diet can vary (e.g., 8-12 weeks) to achieve the desired level of pathology.[9]
-
Treatment Initiation: After a defined period on the CDAAHFD, begin oral administration of the HSD17B13 inhibitor or vehicle control as described in Protocol 3.1.
-
Monitoring: Monitor body weight and food intake regularly.
-
Terminal Procedures: At the end of the study, collect blood and liver tissue for analysis.
Endpoint Analysis Protocols
1. Plasma Analysis:
-
Collect blood via cardiac puncture or tail vein into EDTA-coated tubes.
-
Centrifuge to separate plasma.
-
Measure plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury using commercially available kits.
2. Liver Histology:
-
Fix a portion of the liver in 10% neutral buffered formalin.
-
Embed in paraffin and section.
-
Stain with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and hepatocyte ballooning.
-
Stain with Sirius Red to evaluate fibrosis.
3. Gene Expression Analysis (qPCR):
-
Flash-freeze a portion of the liver in liquid nitrogen and store at -80°C.
-
Extract total RNA using a suitable method (e.g., TRIzol).
-
Synthesize cDNA.
-
Perform quantitative real-time PCR to measure the expression of genes related to inflammation (e.g., Tnf-α, Il-6), fibrosis (e.g., Col1a1, Acta2), and lipid metabolism.
4. Protein Analysis (Western Blot):
-
Homogenize a portion of the frozen liver tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against HSD17B13 and other proteins of interest, followed by HRP-conjugated secondary antibodies.
-
Visualize bands using a chemiluminescence detection system.
5. Liver Triglyceride Measurement:
-
Homogenize a known weight of liver tissue.
-
Extract lipids using a suitable solvent mixture.
-
Measure triglyceride content using a commercial colorimetric assay kit.[9]
Safety and Toxicology
While specific toxicology data for HSD17B13 inhibitors is limited in the public domain, general in-life monitoring should include daily observation for clinical signs of toxicity, and regular body weight measurements. At the terminal endpoint, gross pathology of major organs should be noted. For more in-depth toxicology assessment, histopathological evaluation of major organs (liver, kidney, spleen, etc.) should be performed by a qualified pathologist.
These generalized protocols provide a starting point for researchers investigating the in vivo effects of novel HSD17B13 inhibitors. It is crucial to optimize these methods for the specific compound and experimental goals.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. enanta.com [enanta.com]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating Solubility Challenges with Hsd17B13-IN-72 in Aqueous Media: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers encountering solubility issues with Hsd17B13-IN-72 in aqueous media. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges and provide clear, actionable protocols to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer. Is this expected?
A1: Yes, it is common for small molecule inhibitors like this compound to exhibit low solubility in purely aqueous solutions. These compounds are often hydrophobic in nature. We recommend the use of co-solvents and specific formulation strategies to achieve a clear, homogenous solution suitable for your experiments.
Q2: What are the recommended starting solvents for preparing a stock solution of this compound?
A2: We recommend preparing an initial high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). Ensure you are using a fresh, anhydrous grade of DMSO, as absorbed water can impact the solubility of the compound.
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous experimental buffer. What can I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent is no longer sufficient to keep the compound dissolved in the aqueous medium. To address this, we recommend using a formulation vehicle that incorporates surfactants or other solubilizing agents. Please refer to our Troubleshooting Guide for detailed protocols.
Q4: Are there any general tips for improving the dissolution of this compound?
A4: Yes. Gentle heating and/or sonication can aid in the dissolution of the compound in your chosen solvent or formulation vehicle. If you observe any precipitation or phase separation during preparation, these methods can be employed to help redissolve the compound. Always visually inspect the solution to ensure it is clear and free of particulates before use.
Troubleshooting Guide: Overcoming this compound Solubility Issues
This guide provides step-by-step protocols for preparing this compound formulations for in vitro and in vivo studies. While specific quantitative solubility data for this compound in aqueous media is not publicly available, the following protocols are based on established methods for other Hsd17B13 inhibitors with similar chemical properties.
Formulation Strategies for Aqueous-Based Assays
For cell-based assays and other experiments requiring aqueous buffers, a multi-component vehicle is often necessary. Below are recommended formulations that have proven effective for structurally related Hsd17B13 inhibitors.
Table 1: Recommended Formulations for Hsd17B13 Inhibitors in Aqueous Media
| Formulation Component | Protocol 1 | Protocol 2 |
| Co-solvent | 10% DMSO | 10% DMSO |
| Solubilizing Agent | 40% PEG300 | 90% (20% SBE-β-CD in Saline) |
| Surfactant | 5% Tween-80 | - |
| Aqueous Base | 45% Saline | - |
| Achievable Concentration | ≥ 2.0 mg/mL | ≥ 2.5 mg/mL |
Note: The listed concentrations are based on data for analogous compounds and should be considered a starting point for optimization with this compound.
Experimental Protocols
Protocol 1: DMSO/PEG300/Tween-80 Formulation
This protocol is a standard approach for enhancing the solubility of hydrophobic compounds for in vivo administration.
Methodology:
-
Prepare a stock solution of this compound in DMSO at a concentration 10 times higher than the final desired concentration (e.g., 20 mg/mL for a final concentration of 2 mg/mL).
-
In a separate sterile tube, combine the required volumes of PEG300 and Tween-80.
-
Add the appropriate volume of the this compound DMSO stock solution to the PEG300/Tween-80 mixture and vortex thoroughly.
-
Slowly add the saline to the mixture while vortexing to reach the final desired volume and concentration.
-
Visually inspect the solution for clarity. If needed, gently warm the solution or sonicate to ensure complete dissolution.
Protocol 2: DMSO/SBE-β-CD Formulation
This protocol utilizes a cyclodextrin to encapsulate the hydrophobic compound, thereby increasing its aqueous solubility.
Methodology:
-
Prepare a stock solution of this compound in DMSO at a concentration 10 times higher than the final desired concentration (e.g., 25 mg/mL for a final concentration of 2.5 mg/mL).
-
Prepare a 20% (w/v) solution of sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in sterile saline.
-
Add the appropriate volume of the this compound DMSO stock solution to the 20% SBE-β-CD solution.
-
Mix thoroughly by vortexing or sonication until the solution is clear.
HSD17B13 Signaling Pathway and Experimental Workflow
Understanding the biological context of Hsd17B13 is crucial for interpreting experimental results. This compound is an inhibitor of the 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme, which is a key player in hepatic lipid metabolism and is implicated in the progression of non-alcoholic fatty liver disease (NAFLD).
HSD17B13 Signaling in Hepatocytes
The expression of HSD17B13 is upregulated in NAFLD.[1] The liver X receptor alpha (LXRα), a key regulator of lipid homeostasis, induces the expression of sterol regulatory element-binding protein 1c (SREBP-1c).[2] SREBP-1c, in turn, promotes the transcription of the HSD17B13 gene.[2] The HSD17B13 protein localizes to lipid droplets and exhibits retinol dehydrogenase activity, converting retinol to retinaldehyde.[2] This process is thought to contribute to the pathophysiology of NAFLD.
Caption: HSD17B13 signaling pathway in hepatocytes.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines a typical workflow for preparing this compound and using it in a cell-based assay to evaluate its inhibitory effect on HSD17B13.
Caption: Workflow for this compound preparation and in vitro testing.
References
Technical Support Center: Optimizing Hsd17B13-IN-72 Working Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the working concentration of Hsd17B13-IN-72 for various experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). HSD17B13 is a liver-specific, lipid droplet-associated enzyme.[1] Loss-of-function mutations in the HSD17B13 gene are associated with a reduced risk of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1] this compound exerts its effect by inhibiting the enzymatic activity of HSD17B13.
Q2: What is the IC50 value of this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound is less than 0.1 μM for estradiol, a substrate of HSD17B13.[2]
Q3: What is a recommended starting concentration for my cell-based experiments?
A3: A common starting point for cell-based assays with novel inhibitors is to use a concentration 10- to 100-fold higher than the in vitro IC50 value. Given the IC50 of this compound is <0.1 µM, a starting concentration range of 1 µM to 10 µM is recommended for initial experiments. For high-throughput screening, a concentration of 10 µM has been used for similar HSD17B13 inhibitors.[3]
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically soluble in dimethyl sulfoxide (DMSO). For detailed instructions on preparing stock solutions, please refer to the "Experimental Protocols" section below. It is crucial to store stock solutions at -20°C or -80°C to maintain stability. For other HSD17B13 inhibitors, storage at -80°C for up to 6 months and at -20°C for up to 1 month is recommended.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no inhibitory effect observed | Working concentration is too low. | Gradually increase the concentration of this compound in your assay. We recommend a stepwise increase (e.g., 2-fold or 5-fold increments). |
| Inhibitor degradation. | Ensure proper storage of the stock solution (-20°C or -80°C in a tightly sealed container). Avoid repeated freeze-thaw cycles by aliquoting the stock solution. Prepare fresh dilutions for each experiment. | |
| Incorrect assay setup. | Verify all assay components, including cell density, incubation times, and substrate concentrations. Refer to the detailed protocol for the "Cell-Based HSD17B13 Inhibition Assay" below. | |
| Cell line expresses low levels of HSD17B13. | Confirm HSD17B13 expression in your cell line of choice using techniques like qPCR or Western blotting. Consider using a cell line known to express HSD17B13, such as HepG2 or Huh7 cells.[6] | |
| Cell toxicity or off-target effects observed | Working concentration is too high. | Perform a dose-response curve to determine the optimal concentration that inhibits HSD17B13 without causing significant cytotoxicity. A standard cell viability assay (e.g., MTT or LDH assay) should be run in parallel with your functional assay. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%) and that you have an appropriate vehicle control in your experimental design. | |
| Off-target effects of the inhibitor. | To confirm that the observed phenotype is due to HSD17B13 inhibition, consider using a structurally different HSD17B13 inhibitor as a positive control or employing genetic approaches like siRNA-mediated knockdown of HSD17B13. | |
| Precipitation of the inhibitor in culture medium | Poor solubility. | Although soluble in DMSO, this compound may precipitate in aqueous solutions. Ensure the final DMSO concentration is sufficient to maintain solubility. If precipitation persists, consider using a different formulation, such as those described for other HSD17B13 inhibitors which may involve co-solvents like PEG300 and Tween-80.[4][7] |
Quantitative Data Summary
The following table summarizes the IC50 values for this compound and other relevant HSD17B13 inhibitors.
| Inhibitor | IC50 Value (Estradiol as substrate) | IC50 Value (LTB3 as substrate) | Reference |
| This compound | < 0.1 µM | Not Reported | [2] |
| Hsd17B13-IN-8 | < 0.1 µM | < 1 µM | [4] |
| Hsd17B13-IN-9 | 0.01 µM (for 50 nM HSD17B13) | Not Reported | [5] |
| BI-3231 | 2.5 nM | Not Reported | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 400 g/mol , dissolve 4 mg of the compound in 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C for 10-15 minutes) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Cell-Based HSD17B13 Inhibition Assay in Hepatocytes
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
-
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
Assay plate (e.g., 96-well plate)
-
Reagents for inducing lipid droplet formation (e.g., oleic acid)
-
Reagents for measuring HSD17B13 activity (e.g., a kit to measure the conversion of a substrate like estradiol or retinol)
-
Reagents for cell viability assay (e.g., MTT, LDH)
-
-
Procedure:
-
Cell Seeding: Seed hepatocytes in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Lipid Droplet Induction (Optional but Recommended): To mimic the cellular environment where HSD17B13 is active, induce lipid droplet formation. A common method is to treat cells with oleic acid (e.g., 200 µM) complexed to fatty-acid-free BSA for 24-48 hours.[9]
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical concentration range for a dose-response experiment could be 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate for the desired period (e.g., 24 hours). This incubation time may need to be optimized.
-
-
HSD17B13 Activity Measurement:
-
After the inhibitor incubation, measure the enzymatic activity of HSD17B13. This can be done by adding a known substrate of HSD17B13 (e.g., estradiol or retinol) and measuring the formation of the product. Commercially available kits can be used for this purpose.
-
-
Cell Viability Assay:
-
In a parallel plate set up under the same conditions, perform a cell viability assay to assess the cytotoxicity of the inhibitor at the tested concentrations.
-
-
Data Analysis:
-
Normalize the HSD17B13 activity to the vehicle control.
-
Plot the normalized activity against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the in-cell IC50 value.
-
Correlate the activity data with the cell viability data to identify the optimal working concentration that effectively inhibits HSD17B13 without causing significant cell death.
-
-
Visualizations
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Screening for Hsd17B13-IN-72 Off-Target Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers screening for off-target effects of Hsd17B13-IN-72, a potent inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known on-target activity?
A1: this compound is a small molecule inhibitor of HSD17B13.[1] Its primary known on-target activity is the inhibition of HSD17B13's enzymatic function, which includes the metabolism of steroids like estradiol.[1]
Q2: Why is screening for off-target effects of this compound important?
A2: Screening for off-target effects is a critical step in drug development to ensure the safety and specificity of a compound.[2][3] Unintended interactions with other proteins can lead to toxicity or unexpected pharmacological effects. Given that HSD17B13 is part of a large superfamily of dehydrogenases and is involved in the metabolism of various substrates, including retinol, the potential for off-target binding is a key consideration.[4][5]
Q3: What are some potential off-target families to consider for this compound?
A3: Given the nature of this compound as an inhibitor of a dehydrogenase, potential off-target families could include other members of the 17β-hydroxysteroid dehydrogenase (HSD17B) superfamily, aldo-keto reductases (AKRs), and other NAD(P)H-dependent oxidoreductases. Additionally, enzymes involved in retinoid metabolism could be potential off-targets due to the role of HSD17B13 in retinol conversion.[4][6]
Q4: What are the initial steps to take if an off-target effect is suspected?
A4: If an off-target effect is suspected, the first step is to confirm the on-target activity of this compound in your experimental system. This can be done by using a well-characterized control compound or by demonstrating target engagement, for example, through cellular thermal shift assays (CETSA). Subsequently, a systematic approach to identify the off-target protein(s) should be initiated, starting with broader screening panels and narrowing down to specific targets.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected cellular phenotype observed that is inconsistent with HSD17B13 inhibition. | The phenotype may be due to an off-target effect of this compound. | 1. Validate On-Target Engagement: Confirm that this compound is engaging with HSD17B13 in your cells at the concentrations used. 2. Use a Structurally Unrelated Inhibitor: If available, test a different HSD17B13 inhibitor with a distinct chemical scaffold. If the phenotype persists, it is more likely to be an on-target effect. 3. Perform a Rescue Experiment: Overexpress HSD17B13 to see if it reverses the observed phenotype. |
| Inconsistent results between different cell lines. | 1. Different expression levels of the off-target protein(s) in the cell lines. 2. Variations in signaling pathways between cell lines. | 1. Profile Target and Off-Target Expression: Analyze the expression levels of HSD17B13 and potential off-target proteins in the different cell lines using techniques like qPCR or Western blotting. 2. Standardize Experimental Conditions: Ensure consistent cell culture conditions, passage numbers, and compound treatment protocols across all cell lines. |
| High background signal in a biochemical off-target screening assay. | 1. Non-specific binding of this compound to assay components. 2. Interference of the compound with the detection method (e.g., fluorescence). | 1. Run a Counter-Screen: Perform the assay in the absence of the target protein to identify compound interference. 2. Use a Different Assay Format: Switch to an alternative detection method (e.g., from fluorescence-based to luminescence-based). 3. Include Detergents: Add a low concentration of a non-ionic detergent (e.g., Tween-20) to the assay buffer to reduce non-specific binding. |
| Difficulty confirming a hit from a broad off-target screen. | The initial hit may be a false positive or the interaction may be of low affinity. | 1. Orthogonal Assays: Validate the hit using a different assay technology that relies on a distinct physical principle (e.g., confirming a binding hit with a functional enzymatic assay). 2. Dose-Response Analysis: Perform a detailed concentration-response curve to determine the potency (IC50 or EC50) of this compound against the potential off-target. 3. Direct Binding Assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding and determine binding kinetics and affinity. |
Quantitative Data Summary
| Compound | Target | Assay Type | Reported Potency |
| This compound | HSD17B13 | Enzymatic Assay (Estradiol as substrate) | IC50 < 0.1 µM[1] |
Experimental Protocols
1. Kinase Panel Screening (Example Protocol)
-
Objective: To assess the inhibitory activity of this compound against a broad panel of kinases.
-
Methodology:
-
A radiometric filter binding assay is commonly used.
-
This compound is typically tested at a concentration of 10 µM in duplicate.
-
The kinase, substrate, and ATP (radiolabeled with ³³P) are incubated with the compound.
-
The reaction mixture is then transferred to a filter membrane which captures the phosphorylated substrate.
-
The amount of incorporated radiolabel is quantified using a scintillation counter.
-
Inhibition is calculated as a percentage of the control activity (without the inhibitor).
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Objective: To confirm that this compound binds to HSD17B13 in a cellular context.
-
Methodology:
-
Treat intact cells with this compound at various concentrations.
-
Heat the cell lysates to a range of temperatures.
-
Centrifuge the samples to pellet the aggregated, denatured proteins.
-
The supernatant containing the soluble, stabilized protein is collected.
-
The amount of soluble HSD17B13 is quantified by Western blotting or other protein detection methods.
-
A shift in the melting temperature of HSD17B13 in the presence of the compound indicates target engagement.
-
3. Affinity Chromatography for Off-Target Identification
-
Objective: To identify unknown protein targets that bind to this compound.
-
Methodology:
-
Immobilize this compound onto a solid support (e.g., agarose beads) to create an affinity matrix.
-
Incubate the affinity matrix with a cell lysate.
-
Proteins that bind to the immobilized compound will be captured on the beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the matrix.
-
Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals | EurekAlert! [eurekalert.org]
- 3. Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
Technical Support Center: Hsd17B13-IN-72 and Primary Hepatocyte Viability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the cytotoxic effects of Hsd17B13-IN-72 on primary hepatocytes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13).[1] HSD17B13 is a protein predominantly found in the liver, specifically within the lipid droplets of hepatocytes.[2][3] This enzyme is involved in lipid and steroid metabolism.[2][4] Loss-of-function mutations in the HSD17B13 gene have been shown to be protective against the progression of non-alcoholic fatty liver disease (NAFLD) from simple steatosis to more severe forms like non-alcoholic steatohepatitis (NASH).[2][5] this compound inhibits the enzymatic activity of HSD17B13, with a reported IC50 value of less than 0.1 μM for estradiol, one of its substrates.[1]
Q2: What is the expected effect of this compound on primary hepatocyte viability?
Currently, there is limited publicly available data on the direct cytotoxicity of this compound in primary hepatocytes. However, since genetic loss of HSD17B13 function is associated with protection against liver injury, it is hypothesized that pharmacological inhibition with this compound may also be hepatoprotective.[6] Conversely, high concentrations of any small molecule compound can induce cytotoxicity through off-target effects or by disrupting essential cellular processes. Overexpression of HSD17B13 has been shown to increase intracellular transaminases in Huh7 cells, suggesting that its activity might contribute to hepatocyte injury.[7] Therefore, it is crucial to perform dose-response experiments to determine the optimal non-toxic concentration for your studies.
Q3: What are the appropriate positive and negative controls for a cytotoxicity assay with this compound?
-
Negative Control: Vehicle control (e.g., DMSO at the same final concentration as used for this compound). This is essential to account for any solvent-induced cytotoxicity.
-
Positive Control: A known hepatotoxic compound, such as acetaminophen or chlorpromazine, at a concentration known to induce significant cell death in your primary hepatocyte model. This validates that your assay system is capable of detecting cytotoxicity.
-
Untreated Control: A population of cells that receives only the culture medium.
Q4: How should I interpret my cytotoxicity data?
Cytotoxicity is typically measured as a decrease in cell viability or an increase in markers of cell death (e.g., LDH release). Data should be normalized to the vehicle control. A dose-dependent decrease in viability suggests a cytotoxic effect of this compound. The concentration at which a 50% reduction in viability (IC50) is observed can be calculated. It is important to compare the cytotoxic concentrations to the concentrations required for HSD17B13 inhibition to determine the therapeutic window of the compound.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity at Low Concentrations of this compound
| Possible Cause | Recommendation |
| Solvent (DMSO) Toxicity | Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%). Run a DMSO dose-response curve to determine the tolerance of your primary hepatocytes. |
| Poor Compound Solubility | Visually inspect the culture medium for any precipitate after adding this compound. Precipitated compound can cause physical stress to cells. If solubility is an issue, consider using a different solvent or a formulation aid, after validating its compatibility with primary hepatocytes. |
| Primary Hepatocyte Health | The health of primary hepatocytes can be variable.[8] Ensure that the cells have good initial viability (>80%) and morphology before starting the experiment.[9] Factors like prolonged warm ischemia during isolation can impact cell health.[9] |
| Contamination | Check for signs of bacterial or fungal contamination in your cell cultures, which can cause rapid cell death. |
Issue 2: High Variability Between Replicate Wells
| Possible Cause | Recommendation |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before plating and use a consistent plating technique to achieve a uniform cell monolayer.[8] |
| Inaccurate Pipetting | Calibrate your pipettes regularly. When adding the compound, ensure it is mixed thoroughly but gently into the medium of each well. |
| Edge Effects | The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell viability. To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile water or PBS. |
| Incomplete Compound Dissolution | Ensure this compound is fully dissolved in the vehicle before diluting it into the culture medium. |
Issue 3: No Cytotoxicity Observed Even at High Concentrations
| Possible Cause | Recommendation |
| Assay Insensitivity | Your chosen cytotoxicity assay may not be sensitive enough or may be measuring a late-stage cell death event. Consider using a more sensitive, earlier marker of cytotoxicity, such as an ATP-based viability assay (e.g., CellTiter-Glo).[10] |
| Incorrect Assay Timing | The incubation time with the compound may be too short to induce a cytotoxic response. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. |
| Compound Inactivity | Verify the identity and purity of your this compound stock. If possible, confirm its inhibitory activity in a biochemical or target engagement assay. |
| High Cell Seeding Density | A very high cell density can sometimes mask cytotoxic effects. Optimize the cell seeding density for your specific assay.[11] |
Quantitative Data Summary
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) | [1] |
| IC50 (for estradiol) | < 0.1 μM | [1] |
| Primary Use | Research on liver diseases or metabolic disorders | [1] |
Table 2: Example Data Table for Cytotoxicity Assessment of this compound in Primary Hepatocytes
| Treatment | Concentration (μM) | Replicate 1 (% Viability) | Replicate 2 (% Viability) | Replicate 3 (% Viability) | Mean (% Viability) | Std. Deviation |
| Untreated | - | 100 | 100 | 100 | 100 | 0 |
| Vehicle (DMSO) | 0.1% | 98.5 | 101.2 | 99.8 | 99.8 | 1.35 |
| This compound | 0.1 | |||||
| This compound | 1 | |||||
| This compound | 10 | |||||
| This compound | 50 | |||||
| This compound | 100 | |||||
| Positive Control | (e.g., 20 mM Acetaminophen) |
Experimental Protocols
Protocol: Assessing Cytotoxicity using the LDH Release Assay
This protocol is adapted from standard cytotoxicity assay procedures and should be optimized for your specific experimental conditions.[12]
Materials:
-
Plated primary hepatocytes in collagen-coated 96-well plates
-
This compound stock solution (e.g., in DMSO)
-
Hepatocyte culture medium
-
Positive control (e.g., acetaminophen)
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plate reader
Procedure:
-
Cell Plating: Seed primary hepatocytes in a 96-well plate at a pre-determined optimal density and allow them to attach and form a monolayer (typically 24-48 hours).
-
Compound Preparation: Prepare serial dilutions of this compound in hepatocyte culture medium from your stock solution. Also, prepare solutions for your vehicle control and positive control.
-
Treatment: Carefully remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Assay Execution:
-
Prepare the LDH assay reagents according to the manufacturer's instructions.
-
Carefully transfer a small aliquot of the supernatant from each well of your cell plate to a new, clear 96-well plate. Be careful not to disturb the cell monolayer.
-
Add the LDH reaction mixture to each well of the new plate.
-
Incubate at room temperature for the time specified in the kit protocol (usually 30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from medium-only wells) from all readings.
-
Determine the maximum LDH release using a positive control that lyses all cells (often provided in the kit).
-
Calculate the percentage of cytotoxicity for each treatment using the following formula: % Cytotoxicity = 100 * (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) (where "Spontaneous LDH Release" is from the vehicle control wells).
-
Visualizations
Caption: HSD17B13 signaling pathways in hepatocytes.
Caption: Experimental workflow for cytotoxicity testing.
Caption: Troubleshooting logic for unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enanta.com [enanta.com]
- 7. mdpi.com [mdpi.com]
- 8. Hepatocytes Troubleshooting Tips | Thermo Fisher Scientific - US [thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. biorxiv.org [biorxiv.org]
How to prevent Hsd17B13-IN-72 precipitation in culture
Welcome to the technical support center for Hsd17B13-IN-72. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals effectively use this compound in their experiments and prevent precipitation in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13).[1][2] HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver that is involved in hepatic lipid metabolism.[3][4] By inhibiting HSD17B13, this compound can be used to study the role of this enzyme in liver diseases such as non-alcoholic fatty liver disease (NAFLD).[1][4]
Q2: Why is my this compound precipitating in my cell culture medium?
Precipitation of hydrophobic compounds like this compound in aqueous culture media is a common issue. Several factors can contribute to this:
-
Low Aqueous Solubility: this compound is inherently hydrophobic and has limited solubility in water-based solutions like cell culture media.
-
High Concentration: Exceeding the solubility limit of the compound in the final culture volume will lead to precipitation.
-
Improper Dissolution: The initial stock solution may not have been prepared correctly, or the dilution into the aqueous medium was too abrupt.
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock into the culture medium can cause the compound to crash out of solution.
-
Media Components: Components in the serum or media supplements can sometimes interact with the compound and reduce its solubility.
-
Temperature and pH: Changes in temperature or pH of the culture medium can affect the solubility of the compound.
Q3: What is the recommended solvent for dissolving this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. It is a powerful organic solvent that can effectively dissolve many hydrophobic compounds.
Q4: What is the maximum final concentration of DMSO that is safe for my cells?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. A final DMSO concentration of less than 0.1% is generally considered safe for most cell lines. However, it is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential solvent effects.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to prevent this compound from precipitating in your cell culture experiments.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Weighing the Compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of high-purity, sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Ensuring Complete Dissolution:
-
Vortex the solution for 1-2 minutes.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes.
-
For compounds that are difficult to dissolve, sonication in a water bath for 10-15 minutes can be effective.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Diluting the Stock Solution for Cell Culture Treatment
-
Pre-warm Culture Medium: Before adding the inhibitor, ensure your cell culture medium is pre-warmed to 37°C.
-
Serial Dilution (Recommended):
-
Perform an intermediate dilution of your concentrated DMSO stock solution in pre-warmed culture medium. For example, if your final desired concentration is 1 µM and your stock is 10 mM, you could first dilute the stock 1:100 in medium to get a 100 µM intermediate solution.
-
Gently vortex or pipette the intermediate solution up and down to mix thoroughly.
-
-
Final Dilution: Add the required volume of the intermediate solution to your cell culture plates. Gently swirl the plates to ensure even distribution. This two-step dilution process helps to minimize "solvent shock" and reduces the likelihood of precipitation.
-
Direct Dilution (for very low final concentrations):
-
If the final concentration is very low, you may be able to perform a direct dilution.
-
Add the small volume of the concentrated DMSO stock directly to the pre-warmed medium in your culture vessel.
-
Immediately and gently agitate the culture vessel to ensure rapid and uniform mixing.
-
Quantitative Data Summary
| Parameter | Value/Recommendation | Source/Notes |
| This compound IC50 | < 0.1 µM for estradiol | [1][2] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | Standard practice for hydrophobic compounds |
| Recommended Stock Concentration | 10-20 mM | General recommendation |
| Final DMSO Concentration in Culture | < 0.1% | To minimize cytotoxicity |
| Stock Solution Storage | -20°C or -80°C (aliquoted) | To maintain stability and avoid freeze-thaw cycles |
Visual Guides
Troubleshooting Workflow for this compound Precipitation
Caption: A flowchart outlining the steps to troubleshoot and prevent this compound precipitation.
HSD17B13 Signaling Pathway in Liver Inflammation
Caption: HSD17B13 promotes liver inflammation via the PAF/PAFR/STAT3 signaling axis.
References
Hsd17B13-IN-72 stability and half-life in solution
Welcome to the technical support center for Hsd17B13-IN-72. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments with this novel inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
For optimal solubility, we recommend using dimethyl sulfoxide (DMSO) to prepare stock solutions of this compound. For aqueous buffers, it is crucial to ensure the final DMSO concentration is compatible with your experimental system, typically below 0.5%, to avoid solvent-induced artifacts.
Q2: What are the recommended storage conditions for this compound?
To ensure the stability and integrity of the compound, it is recommended to store this compound as a solid at -20°C or -80°C. For stock solutions in DMSO, storage at -80°C is preferred for long-term stability, while -20°C is suitable for short-term storage. Based on general stability data for similar small molecule inhibitors, stock solutions are typically stable for up to 6 months at -80°C and up to 1 month at -20°C. However, for critical experiments, we recommend preparing fresh dilutions from a recently prepared stock solution.
Q3: How can I determine the stability of this compound in my specific experimental buffer?
To determine the stability in your buffer, you can perform a time-course experiment. Incubate this compound in your buffer at the experimental temperature for different durations (e.g., 0, 2, 4, 8, 24 hours). At each time point, analyze the concentration of the compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the parent compound concentration over time indicates instability.
Q4: How can I determine the in vitro half-life of this compound?
The in vitro half-life can be determined using a microsomal stability assay. This assay measures the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes. The general workflow involves incubating this compound with liver microsomes and a cofactor like NADPH, and then quantifying the remaining amount of the inhibitor at various time points using LC-MS. The half-life (t½) can then be calculated from the rate of disappearance of the compound.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation is observed, consider reducing the final concentration or increasing the DMSO concentration (while staying within the cell line's tolerance). |
| Compound Instability | The compound may be unstable in the culture medium over the course of the experiment. Perform a stability test as described in FAQ Q3 using your specific cell culture medium. |
| Off-target Effects | At higher concentrations, small molecule inhibitors may exhibit off-target effects. Perform a dose-response experiment to determine the optimal concentration range for specific inhibition. |
| Cell Line Variability | The expression of Hsd17B13 can vary between different cell lines. Confirm the expression of Hsd17B13 in your chosen cell line by Western blot or qPCR. |
Issue 2: Difficulty in quantifying this compound using HPLC or LC-MS.
| Possible Cause | Troubleshooting Step |
| Poor Solubility | Ensure the compound is fully dissolved in the initial solvent (e.g., DMSO) before diluting into the mobile phase or analytical sample. |
| Adsorption to Vials/Plates | Small molecules can adsorb to plasticware. Using low-binding plates and vials can help minimize this issue. |
| Suboptimal Chromatographic Conditions | Optimize the mobile phase composition, gradient, and column chemistry to achieve good peak shape and resolution. |
| Matrix Effects in LC-MS | Components of the sample matrix (e.g., salts from buffer, proteins) can interfere with ionization. Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to remove interfering substances. |
Experimental Protocols
Protocol 1: General Procedure for Determining Aqueous Stability
-
Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Incubation: Dilute the stock solution into your aqueous buffer of interest to the final desired concentration. Incubate the solution at the relevant experimental temperature (e.g., 37°C).
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analysis: Immediately quench any potential degradation by adding a suitable solvent (e.g., acetonitrile) and store at -80°C until analysis. Analyze the concentration of the remaining this compound in each sample by a validated HPLC or LC-MS method.
-
Data Interpretation: Plot the concentration of this compound against time. A stable compound will show minimal decrease in concentration over the time course.
Protocol 2: General Procedure for Microsomal Stability Assay
-
Reagent Preparation: Prepare solutions of this compound, liver microsomes (e.g., human, rat, mouse), and NADPH in a suitable buffer (e.g., phosphate buffer).
-
Incubation: Pre-warm the microsome and this compound solution at 37°C. Initiate the metabolic reaction by adding NADPH.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., cold acetonitrile with an internal standard).
-
Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant.
-
LC-MS Analysis: Analyze the supernatant to quantify the amount of remaining this compound.
-
Data Analysis: Determine the rate of disappearance of the compound and calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k, where k is the elimination rate constant.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration |
| Solid | -20°C or -80°C | Long-term |
| DMSO Stock Solution | -80°C | Up to 6 months |
| DMSO Stock Solution | -20°C | Up to 1 month |
Table 2: Example Data for a Microsomal Stability Assay
| Time (minutes) | This compound Remaining (%) |
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
| 60 | 10 |
Note: This is example data and does not represent actual experimental results for this compound.
Visualizations
Caption: HSD17B13 signaling pathway in the context of NAFLD.
Caption: Workflow for determining the in vitro half-life of this compound.
Troubleshooting inconsistent results with Hsd17B13-IN-72
Welcome to the technical support center for Hsd17B13-IN-72. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this novel inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) enzyme.[1] Hsd17B13 is a lipid droplet-associated protein predominantly expressed in the liver and is implicated in the pathogenesis of chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[2][3][4] The primary mechanism of action of this compound is the inhibition of the enzymatic activity of Hsd17B13, which has been shown to catalyze the conversion of retinol to retinaldehyde.[2] By inhibiting this activity, this compound is a valuable tool for studying the role of Hsd17B13 in liver physiology and disease.
Q2: What are the potential therapeutic applications of inhibiting Hsd17B13?
Genetic studies in humans have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including NAFLD, alcoholic liver disease, and hepatocellular carcinoma.[3] This suggests that inhibiting Hsd17B13 with a small molecule like this compound could be a promising therapeutic strategy for these conditions.[3]
Q3: What is the reported potency of this compound?
This compound has a reported IC50 value of less than 0.1 μM for the inhibition of Hsd17B13 using estradiol as a substrate.[1]
Q4: In what solvents is this compound soluble?
Specific solubility data for this compound is not extensively published. However, like many small molecule inhibitors, it is likely soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. It is crucial to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into aqueous buffers or cell culture media for experiments. Always ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed levels that could cause toxicity or off-target effects (typically <0.5% v/v).
Q5: How should I store this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C. Stock solutions in organic solvents should also be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Troubleshooting Inconsistent Results
Inconsistent results are a common challenge in experimental biology. This guide provides a structured approach to troubleshooting issues you may encounter when using this compound in your experiments.
Diagram: Troubleshooting Workflow for Inconsistent this compound Activity
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
Biochemical Assays
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicates | Pipetting errors | Use calibrated pipettes and proper technique. Prepare a master mix for reagents. |
| Incomplete mixing | Gently mix the reaction plate after adding all components. | |
| Edge effects on the plate | Avoid using the outer wells of the plate or fill them with buffer/media. | |
| Lower than expected inhibition | Incorrect inhibitor concentration | Verify the concentration of your this compound stock solution. Perform a serial dilution to create a fresh dose-response curve. |
| Inhibitor degradation | Prepare fresh dilutions from a new stock vial. | |
| Poor inhibitor solubility | Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all wells and within the tolerated range for the enzyme. | |
| High enzyme concentration | Reduce the enzyme concentration to ensure the assay is in the linear range. | |
| No inhibition observed | Inactive inhibitor | Test a new batch or lot of this compound. Confirm the identity and purity of the compound if possible. |
| Incorrect assay conditions | Verify the buffer pH, temperature, and incubation time are optimal for Hsd17B13 activity. | |
| Inactive enzyme | Test the activity of the Hsd17B13 enzyme with a known substrate and without any inhibitor. |
Cell-Based Assays
| Observed Problem | Potential Cause | Recommended Solution |
| High cell death in all wells (including controls) | Solvent toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%). |
| Contamination | Test for mycoplasma and other microbial contaminants. | |
| Poor cell health | Use cells with a low passage number and ensure they are healthy and actively dividing before seeding. | |
| Inconsistent inhibitor effect | Variable cell seeding density | Use a cell counter to ensure consistent cell numbers are seeded in each well. |
| Cell line heterogeneity | Consider using a clonal cell line or single-cell sorting to reduce population variability. | |
| Compound instability in media | The compound may be unstable in culture media over long incubation times. Consider refreshing the media with a fresh inhibitor at regular intervals. | |
| No inhibitor effect observed | Low compound permeability | The inhibitor may not be efficiently crossing the cell membrane. Consider using a different cell line or a permeabilization agent if appropriate for the assay endpoint. |
| Efflux pump activity | Some cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein) that can remove the inhibitor from the cell. | |
| Off-target effects masking the intended phenotype | Perform control experiments to rule out non-specific effects of the compound. |
Experimental Protocols
Biochemical Hsd17B13 Inhibition Assay (Adapted from literature)
This protocol is a general guideline and may require optimization for your specific experimental setup.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 0.5 mM EDTA, 1 mM DTT, and 0.01% BSA.
-
Hsd17B13 Enzyme: Recombinant human Hsd17B13 diluted in assay buffer to the desired final concentration (e.g., 10 nM).
-
Substrate: Estradiol prepared in a suitable solvent (e.g., ethanol) and diluted in assay buffer to the desired final concentration (e.g., 10 µM).
-
Cofactor: NAD+ diluted in assay buffer to the desired final concentration (e.g., 200 µM).
-
This compound: Prepare a 10 mM stock solution in DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of this compound dilutions or vehicle (DMSO) to the appropriate wells.
-
Add 20 µL of Hsd17B13 enzyme solution to all wells except the "no enzyme" control.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of a pre-mixed substrate and cofactor solution (estradiol and NAD+).
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding a suitable stop solution (e.g., 10 µL of 0.1 M HCl).
-
-
Detection:
-
The product of the reaction, estrone, and the consumption of NADH can be measured using various methods, including HPLC, mass spectrometry, or a coupled enzymatic assay that measures NADH fluorescence.
-
Diagram: General Workflow for a Biochemical Hsd17B13 Inhibition Assay
Caption: A generalized workflow for performing a biochemical assay to measure Hsd17B13 inhibition.
Cell-Based Hsd17B13 Activity Assay (Adapted from literature)
This protocol is a general guideline for measuring the effect of this compound on Hsd17B13 activity in a cellular context.
-
Cell Culture and Seeding:
-
Culture a suitable human liver cell line (e.g., HepG2 or Huh7) in the recommended growth medium.
-
Seed the cells into a 96-well plate at a density that will result in approximately 80-90% confluency at the time of the assay.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Inhibitor Treatment:
-
Prepare dilutions of this compound in cell culture medium from a concentrated stock in DMSO. Ensure the final DMSO concentration is consistent and non-toxic.
-
Remove the growth medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells with the inhibitor for a predetermined time (e.g., 1-24 hours).
-
-
Substrate Addition:
-
Prepare a solution of a known Hsd17B13 substrate (e.g., retinol) in cell culture medium.
-
Add the substrate to the wells and incubate for a specific period (e.g., 4-8 hours) to allow for cellular uptake and metabolism.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant and/or cell lysates.
-
Analyze the levels of the substrate and its metabolite (e.g., retinol and retinaldehyde) using a suitable analytical method such as HPLC or LC-MS/MS.
-
-
Data Analysis:
-
Normalize the metabolite levels to the total protein concentration in the cell lysates.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
Signaling Pathway
Diagram: Simplified Hsd17B13 Signaling Pathway in Liver Cells
Caption: A diagram illustrating the role of Hsd17B13 in retinol metabolism and the inhibitory action of this compound.
Quantitative Data Summary
| Compound | Target | IC50 | Substrate | Assay Type |
| This compound | Hsd17B13 | < 0.1 µM | Estradiol | Biochemical |
| BI-3231 | Hsd17B13 | ~5 nM (Ki) | Estradiol | Biochemical |
| ~20 nM | Cellular | |||
| Hsd17B13-IN-2 | Hsd17B13 | Potent Inhibitor | Not Specified | Cellular |
| Hsd17B13-IN-8 | Hsd17B13 | < 0.1 µM | Estradiol | Biochemical |
| < 1 µM | LTB3 | Biochemical | ||
| Hsd17B13-IN-9 | Hsd17B13 | 0.01 µM | Not Specified | Biochemical |
Disclaimer: The information provided in this technical support center is for research purposes only and is not intended for diagnostic or therapeutic use. The experimental protocols are provided as general guidelines and may require optimization for your specific needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vivo Bioavailability of Hsd17B13-IN-72
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of Hsd17B13-IN-72.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability important?
A1: this compound is an inhibitor of the 17β-hydroxysteroid dehydrogenase 13 enzyme (HSD17B13), a potential therapeutic target for liver diseases such as nonalcoholic steatohepatitis (NASH).[1][2][3] Effective oral bioavailability is crucial for a drug candidate as it determines the fraction of an administered dose that reaches systemic circulation to exert its therapeutic effect.[4] Poor bioavailability can lead to insufficient target engagement and diminished efficacy.
Q2: I am observing low plasma exposure of this compound in my animal models. What are the potential causes?
A2: Low plasma exposure, or poor bioavailability, of a small molecule inhibitor like this compound can stem from several factors. These often relate to the compound's physicochemical properties and its interaction with the biological system. Key causes include:
-
Poor Aqueous Solubility: The compound may not dissolve well in the gastrointestinal fluids, limiting its absorption.[4][5]
-
Low Permeability: The molecule may be unable to efficiently cross the intestinal membrane to enter the bloodstream.
-
High First-Pass Metabolism: The compound may be extensively metabolized in the liver before it can reach systemic circulation. Other HSD17B13 inhibitors have shown challenges with high clearance and low exposure.[6][7]
-
Efflux by Transporters: The compound could be actively pumped out of intestinal cells by efflux transporters.
Q3: What general strategies can I employ to improve the bioavailability of a poorly soluble compound like this compound?
A3: Several formulation and chemical modification strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[4][8][9] These can be broadly categorized as:
-
Particle Size Reduction: Decreasing the particle size increases the surface area for dissolution.[10]
-
Solid Dispersions: Dispersing the drug in a polymer matrix can improve solubility and dissolution.[4][9]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve absorption for lipophilic compounds.[4][5]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance aqueous solubility.[4][11]
-
Prodrug Approach: Modifying the chemical structure to a more soluble or permeable form that converts to the active drug in vivo.[12][13]
Troubleshooting Guide
This guide provides structured approaches to diagnose and resolve common issues encountered during in vivo studies with this compound.
Problem 1: High variability in plasma concentrations across subjects.
| Possible Cause | Suggested Troubleshooting Step | Experimental Protocol |
| Inconsistent Formulation | Ensure the formulation is homogenous and stable. | Protocol 1: Formulation Quality Control: Before each experiment, visually inspect the formulation for precipitation. For suspensions, ensure consistent particle size distribution using techniques like laser diffraction. For solutions, confirm complete dissolution. |
| Food Effects | Standardize the feeding schedule of the animals. | Protocol 2: Controlled Feeding Study: Administer the compound to fasted and fed animals to determine the impact of food on absorption. Maintain a consistent fasting period (e.g., overnight) for all subsequent studies if a significant food effect is observed. |
| Gastrointestinal pH Differences | Pre-treat animals with agents that modify gastric pH if relevant to the compound's solubility profile. | This is a more advanced and compound-specific approach. First, determine the pH-solubility profile of this compound. |
Problem 2: Low oral bioavailability despite good aqueous solubility.
| Possible Cause | Suggested Troubleshooting Step | Experimental Protocol |
| High First-Pass Metabolism | Administer the compound intravenously (IV) to a cohort of animals to determine its clearance. | Protocol 3: Intravenous Pharmacokinetic Study: Administer a single IV bolus dose of this compound. Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) to determine pharmacokinetic parameters such as clearance and volume of distribution. |
| Efflux Transporter Activity | Co-administer with a known efflux pump inhibitor (e.g., verapamil for P-glycoprotein). | Protocol 4: Efflux Transporter Inhibition Study: In a pilot study, dose one group of animals with this compound alone and another group with this compound and an efflux inhibitor. A significant increase in plasma exposure in the co-dosed group suggests efflux is limiting bioavailability. |
| Poor Permeability | Assess the compound's permeability using an in vitro model. | Protocol 5: Caco-2 Permeability Assay: Culture Caco-2 cells on a permeable support. Add this compound to the apical side and measure its appearance on the basolateral side over time to determine the apparent permeability coefficient (Papp). |
Data Presentation
The following table summarizes common formulation strategies and their expected impact on bioavailability.
| Formulation Strategy | Mechanism of Action | Typical Fold Increase in Bioavailability | Key Considerations |
| Micronization/Nanonization | Increases surface area for dissolution.[4][10] | 2 to 10-fold | Can lead to particle aggregation. |
| Amorphous Solid Dispersion | The drug is in a higher energy, more soluble amorphous state.[8][9] | 2 to 20-fold | Physical stability of the amorphous form during storage. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in lipids and emulsifiers, forming fine droplets in the GI tract.[4][5] | 2 to 25-fold | Suitable for lipophilic compounds. |
| Cyclodextrin Complexation | The drug molecule is encapsulated within the cyclodextrin, increasing its solubility in water.[4][11] | 2 to 15-fold | Stoichiometry of the complex and potential for drug displacement. |
Experimental Protocols
Protocol 1: Preparation of a Micronized Suspension
-
Weigh the required amount of this compound and a suitable surfactant (e.g., Tween 80).
-
Add the components to a milling vessel containing ceramic or stainless steel beads.
-
Add the vehicle (e.g., 0.5% methylcellulose in water).
-
Mill the suspension for a defined period (e.g., 2-4 hours) at a set speed.
-
Collect the suspension and confirm particle size reduction using a particle size analyzer.
Protocol 3: Intravenous Pharmacokinetic Study
-
Prepare a solution formulation of this compound in a vehicle suitable for intravenous injection (e.g., a solution containing saline, PEG400, and ethanol).
-
Acclimatize the animals (e.g., mice or rats) and record their body weights.
-
Administer the formulation as a single bolus injection into the tail vein at a precise dose (e.g., 1-2 mg/kg).
-
Collect sparse blood samples from a cohort of animals at predetermined time points into tubes containing an anticoagulant.
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters using appropriate software.
Visualizations
Caption: Troubleshooting workflow for low in vivo bioavailability.
Caption: Strategies to enhance drug absorption and bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Strategies to Improve solubility of Oral Drugs [rpbs.journals.ekb.eg]
- 12. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Hsd17B13-IN-72 Efficacy: A Technical Guide to Navigating Human vs. Mouse Species Differences
Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hsd17B13-IN-72. The content is designed to address potential challenges arising from species-specific differences in the efficacy of this inhibitor between human and mouse models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency?
This compound, also known as Compound 62, is an inhibitor of Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). It has a reported IC50 value of less than 0.1 μM for the inhibition of estradiol conversion by HSD17B13.[1] While the specific species for this IC50 value is not explicitly stated in all public materials, it is typically determined using the human enzyme in initial characterizations.
Q2: Are there known differences between human and mouse HSD17B13 that could affect inhibitor efficacy?
Yes, significant differences have been identified between human and mouse HSD17B13. These include variations in substrate preference and physiological function. Notably, human HSD17B13 exhibits retinol dehydrogenase (RDH) activity, which is reportedly absent in the mouse ortholog. Such enzymatic differences can lead to variations in the binding and efficacy of small molecule inhibitors like this compound.
Q3: Why might I observe different experimental outcomes when using this compound in human cells versus mouse models?
Discrepancies in experimental results are likely due to the inherent species-specific characteristics of the HSD17B13 enzyme. Human genetic studies strongly link loss-of-function mutations in HSD17B13 to protection against chronic liver diseases. However, knockout mouse models of Hsd17b13 do not consistently replicate this protective phenotype. This suggests that the biological role of HSD17B13 may differ between the two species, which can in turn affect the observable efficacy of an inhibitor.
Q4: Where can I find a protocol for using this compound in my experiments?
Detailed, compound-specific protocols are often provided by the supplier or in the primary literature describing the compound. For a general approach, you can adapt established protocols for other HSD17B13 inhibitors. Key experimental methodologies are outlined later in this document.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lower than expected potency in mouse models or cells | 1. Species-specific enzyme kinetics: The binding affinity of this compound may be lower for mouse HSD17B13 compared to the human enzyme. 2. Different substrate competition: The endogenous substrates competing with the inhibitor may differ in concentration and type between human and mouse systems. | 1. Determine mouse-specific IC50: If possible, perform an in vitro enzyme assay using recombinant mouse HSD17B13 to determine the specific IC50 for the mouse ortholog. 2. Increase inhibitor concentration: Based on the mouse-specific IC50, a higher concentration of this compound may be required in mouse models to achieve the desired level of target engagement. 3. Consider alternative mouse models: Some mouse strains or disease induction models may better recapitulate the human disease context. |
| Inconsistent results between in vitro and in vivo experiments | 1. Pharmacokinetics/Pharmacodynamics (PK/PD): The absorption, distribution, metabolism, and excretion (ADME) properties of this compound may be unfavorable in mice, leading to insufficient exposure at the target tissue (liver). 2. Off-target effects: The inhibitor may have off-target activities in mice that are not present in human systems, leading to confounding results. | 1. Conduct PK/PD studies: Measure the concentration of this compound in plasma and liver tissue over time to ensure adequate target engagement. 2. Formulation optimization: Investigate different vehicle formulations to improve the solubility and bioavailability of the compound in vivo. 3. Assess off-target activity: Profile the inhibitor against a panel of related enzymes or receptors to identify potential off-target interactions. |
| Lack of a clear phenotype in mouse models of liver disease | 1. Functional redundancy: Other enzymes in the mouse may compensate for the inhibition of HSD17B13, masking the phenotypic effect. 2. Divergent biological roles: As noted, the physiological role of HSD17B13 in liver pathology may not be fully conserved between mice and humans. | 1. Use humanized mouse models: Consider using mouse models that express the human HSD17B13 gene to better replicate the human context. 2. Measure target engagement biomarkers: Instead of relying solely on macroscopic phenotypes, measure downstream biomarkers of HSD17B13 activity to confirm target engagement. |
Data Presentation
Table 1: this compound Efficacy Data
| Compound | Species | Assay Type | Substrate | IC50 (μM) | Reference |
| This compound | Human (presumed) | Enzymatic | Estradiol | < 0.1 | [1] |
| This compound | Mouse | Not Available | Not Available | Not Available |
Table 2: Comparative Efficacy of Other HSD17B13 Inhibitors
To illustrate the potential for species differences, the following table presents data for other publicly disclosed HSD17B13 inhibitors.
| Compound | Species | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| EP-036332 | Human | 14 | - |
| EP-036332 | Mouse | 2.5 | - |
| EP-040081 | Human | 79 | - |
| EP-040081 | Mouse | 74 | - |
Data for EP-036332 and EP-040081 are derived from publicly available information and are intended for illustrative purposes.
Experimental Protocols
1. In Vitro HSD17B13 Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against recombinant human or mouse HSD17B13.
-
Materials:
-
Recombinant human or mouse HSD17B13 protein
-
This compound
-
Substrate (e.g., estradiol or leukotriene B4)
-
Cofactor (NAD+)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Detection reagent (e.g., a kit to measure NADH production)
-
384-well assay plates
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the assay buffer, recombinant HSD17B13 enzyme, and the inhibitor at various concentrations.
-
Initiate the reaction by adding the substrate and NAD+.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent to measure the amount of NADH produced.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cellular HSD17B13 Inhibition Assay
This protocol describes a method to evaluate the potency of this compound in a cellular context.
-
Materials:
-
HEK293 cells stably overexpressing human or mouse HSD17B13
-
Cell culture medium and supplements
-
This compound
-
Substrate (e.g., estradiol)
-
Lysis buffer
-
Analytical method for product detection (e.g., LC-MS/MS)
-
-
Procedure:
-
Plate the HSD17B13-expressing cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified pre-incubation period.
-
Add the substrate to the cell culture medium and incubate for a defined time.
-
Wash the cells and lyse them to release the intracellular contents.
-
Analyze the cell lysate using a validated analytical method to quantify the amount of product formed.
-
Calculate the percent inhibition and determine the cellular IC50 value.
-
Visualizations
References
Hsd17B13-IN-72 experimental controls and best practices
Welcome to the technical support center for Hsd17B13-IN-72. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls, best practices, and troubleshooting for the use of this compound, a potent inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13).[1][2] Its primary mechanism of action is the inhibition of the enzymatic activity of HSD17B13, which has been shown to catalyze the conversion of estradiol.[1][2] HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver and is implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[3][4] Inhibition of HSD17B13 is a therapeutic strategy being explored for the treatment of these liver diseases.[3]
Q2: What are the recommended starting concentrations for in vitro experiments?
A2: Based on its high potency (IC50 < 0.1 µM for estradiol inhibition), starting concentrations for in vitro cell-based assays would typically range from 0.1 µM to 10 µM.[1][2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. For biochemical assays using purified HSD17B13 enzyme, concentrations could start in the nanomolar range.
Q3: How should I prepare and store this compound?
A3: this compound is typically provided as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a suitable solvent such as dimethyl sulfoxide (DMSO). Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes.
Q4: What are appropriate positive and negative controls for my experiments?
A4:
-
Positive Control (Inhibition): A known inhibitor of HSD17B13, if available and characterized in your assay system, can be used. Alternatively, genetic knockdown of HSD17B13 (e.g., using siRNA or shRNA) can serve as a positive control for the biological effect of target inhibition.
-
Negative Control (Vehicle): The vehicle used to dissolve this compound (e.g., DMSO) should be added to control cells or reactions at the same final concentration to account for any solvent effects.[5]
-
Negative Control (Inactive Compound): An ideal negative control would be a structurally similar analog of this compound that is inactive against HSD17B13.[6] However, the availability of such a compound may be limited.
Quantitative Data
The following table summarizes the available quantitative data for this compound and other relevant HSD17B13 inhibitors.
| Compound | Target | Assay Type | Substrate | IC50 | Reference |
| This compound | HSD17B13 | Biochemical | Estradiol | < 0.1 µM | [1][2] |
| Hsd17B13-IN-73 | HSD17B13 | Biochemical | Estradiol | < 0.1 µM | [7] |
| BI-3231 | HSD17B13 | Biochemical | Estradiol | 1.4 ± 0.7 µM | [8] |
| BI-3231 | HSD17B13 | Cellular | Estradiol | - | [8] |
Experimental Protocols & Methodologies
While specific protocols for this compound are not widely published, the following are generalized methodologies for key experiments involving HSD17B13 inhibition.
Biochemical HSD17B13 Enzyme Inhibition Assay
This protocol is adapted from methods used for similar HSD17B13 inhibitors.[9]
Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of purified HSD17B13.
Materials:
-
Purified recombinant human HSD17B13 protein
-
This compound
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 0.01% BSA)
-
NADH detection reagent (e.g., NAD(P)H-Glo™)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add a small volume of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a substrate mix containing β-estradiol and NAD+ in assay buffer.
-
Add the substrate mix to the wells.
-
Initiate the reaction by adding purified HSD17B13 enzyme to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of NADH produced by adding an NADH detection reagent according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Cellular HSD17B13 Inhibition Assay
This protocol is a general guideline for assessing the activity of this compound in a cellular context.[10]
Objective: To evaluate the ability of this compound to inhibit HSD17B13 activity in a relevant cell line (e.g., HepG2, Huh7).
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7)
-
This compound
-
Cell culture medium
-
Substrate (e.g., all-trans-retinol)
-
Lysis buffer
-
Analytical method for detecting the product (e.g., HPLC or LC-MS for retinaldehyde)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a predetermined pre-incubation time.
-
Add the substrate (e.g., all-trans-retinol) to the cell culture medium and incubate for a specific duration (e.g., 6-8 hours).
-
Harvest the cells and lyse them.
-
Extract the retinoids from the cell lysate.
-
Quantify the amount of product (e.g., retinaldehyde) using HPLC or LC-MS.
-
Determine the effect of this compound on the conversion of the substrate to the product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibition observed | - Inhibitor degradation- Incorrect inhibitor concentration- Low enzyme activity- Assay conditions not optimal | - Prepare fresh stock solutions of the inhibitor.- Verify the concentration of the stock solution.- Check the activity of the recombinant enzyme or the expression of HSD17B13 in cells.- Optimize assay parameters such as incubation time, temperature, and substrate/cofactor concentrations. |
| High background signal | - Contamination of reagents- Non-specific binding of the inhibitor- Autofluorescence of the compound (in fluorescence-based assays) | - Use fresh, high-quality reagents.- Include appropriate controls to assess non-specific effects.- If using a fluorescence-based assay, check for compound interference. |
| Cell toxicity | - High concentration of the inhibitor- High concentration of the solvent (e.g., DMSO) | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound.- Ensure the final concentration of the solvent is below the toxic threshold for the cell line being used (typically <0.5% for DMSO). |
| Poor solubility of the inhibitor in aqueous buffer | - The inhibitor is precipitating out of solution. | - Prepare the stock solution in 100% DMSO.- When diluting into aqueous buffer, ensure vigorous mixing and avoid high final concentrations of the inhibitor.- The use of a small percentage of a non-ionic detergent (e.g., Tween-20) in the assay buffer may improve solubility. |
Signaling Pathways and Experimental Workflows
HSD17B13 Signaling in Hepatocytes
HSD17B13 is a lipid droplet-associated protein whose expression is upregulated by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c).[3] HSD17B13 catalyzes the conversion of retinol to retinaldehyde.[3] Recent studies have also implicated HSD17B13 in the biosynthesis of platelet-activating factor (PAF), which then activates the PAF receptor (PAFR) and the STAT3 signaling pathway, leading to increased fibrinogen expression and promoting leukocyte adhesion, a key step in liver inflammation.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. biorxiv.org [biorxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal structures of 17-beta-hydroxysteroid dehydrogenase 13 [ouci.dntb.gov.ua]
- 10. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HSD17B13 Inhibitors: Hsd17B13-IN-72 vs. BI-3231 and Other Emerging Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease.[1][2][3] This has spurred the development of small molecule inhibitors to mimic this protective effect. This guide provides a comparative analysis of two such inhibitors, Hsd17B13-IN-72 and BI-3231, alongside a broader look at the landscape of HSD17B13-targeted therapies.
Introduction to HSD17B13
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[4][5] While its precise physiological function is still under investigation, it is known to be involved in lipid and steroid metabolism.[5][6][7] Overexpression of HSD17B13 is associated with increased lipid droplet size and number in hepatocytes, contributing to the progression of non-alcoholic fatty liver disease (NAFLD) to NASH.[5][8] Inhibition of HSD17B13 is therefore a promising strategy to halt or reverse the progression of these diseases.
Comparative Analysis of this compound and BI-3231
Both this compound and BI-3231 are small molecule inhibitors of HSD17B13. While publicly available data for this compound is limited, BI-3231 has been extensively characterized and is available as a chemical probe for open science.[9]
Quantitative Data Summary
| Parameter | This compound | BI-3231 | Reference |
| Target | Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) | Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) | [10],[11] |
| IC50 (hHSD17B13) | < 0.1 µM (for estradiol) | 1 nM | [10],[11] |
| IC50 (mHSD17B13) | Not Available | 13 nM | [11] |
| Ki (hHSD17B13) | Not Available | 0.7 nM | [12] |
| Mechanism of Action | Not specified | NAD+ uncompetitive | [4] |
| Selectivity | Not specified | Good selectivity against other HSD17B family members (e.g., HSD17B11) | [4] |
| In Vitro Activity | Not specified | Reduces triglyceride accumulation and lipotoxic effects in hepatocytes | [13][14] |
| In Vivo Data | Not Available | Shows extensive liver tissue accumulation in mice | [9] |
| Metabolic Stability | Not specified | Moderate in human and mouse hepatocytes | [4] |
Other HSD17B13 Inhibitors in Development
The therapeutic potential of targeting HSD17B13 has led to the development of various other modalities, including other small molecule inhibitors and RNA interference (RNAi) therapies.
-
INI-822: An oral small molecule inhibitor developed by Inipharm that has entered Phase I clinical trials for NASH.[6]
-
ARO-HSD (Rapirosiran): An RNAi therapeutic from Arrowhead Pharmaceuticals designed to silence HSD17B13 mRNA. Phase I/II studies have shown it reduces liver HSD17B13 mRNA and protein levels, as well as liver enzymes.[2][6][15]
-
AZD7503: An antisense oligonucleotide being evaluated by AstraZeneca in a Phase I study to assess its ability to knockdown hepatic HSD17B13 mRNA.[16]
Signaling Pathway and Experimental Workflow
HSD17B13 Signaling Pathway and Inhibition
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. escholarship.org [escholarship.org]
- 4. opnme.com [opnme.com]
- 5. researchgate.net [researchgate.net]
- 6. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 7. mdpi.com [mdpi.com]
- 8. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Knockdown of HSD17B13 mRNA, Pharmacokinetics, Safety, and Tolerability, of AZD7503 in Non-Alcoholic Fatty Liver Disease [astrazenecaclinicaltrials.com]
Comparative Analysis of Hsd17B13 Inhibitors: A Guide for Researchers
A detailed examination of Hsd17B13-IN-72 and other investigative compounds targeting the genetically validated role of HSD17B13 in liver disease.
This guide provides a comparative analysis of this compound and other similar compounds currently under investigation for the treatment of liver diseases such as non-alcoholic steatohepatitis (NASH). The discovery that loss-of-function variants in the gene encoding 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) are protective against the progression of chronic liver disease has spurred the development of various therapeutic modalities aimed at mimicking this protective effect.[1][2][3][4] This report summarizes the available preclinical and clinical data for key small molecule inhibitors and RNA interference (RNAi) therapeutics, offering a valuable resource for researchers, scientists, and drug development professionals.
Introduction to HSD17B13
HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][4][5] While its precise physiological function is still under investigation, it is known to be involved in the metabolism of steroids, retinoids, and other lipid species.[1][5] Human genetic studies have consistently shown that individuals with naturally occurring loss-of-function variants in HSD17B13 have a significantly lower risk of developing NASH, cirrhosis, and hepatocellular carcinoma.[1][2][4] This strong genetic validation has made HSD17B13 a compelling therapeutic target for the pharmaceutical industry. The primary strategy is to inhibit the enzymatic activity of HSD17B13, thereby replicating the protective phenotype observed in individuals with the genetic variants.
Small Molecule Inhibitors
A number of small molecule inhibitors of HSD17B13 are in various stages of preclinical and clinical development. These compounds aim to directly bind to the enzyme and block its catalytic activity.
This compound
This compound is a recently disclosed inhibitor of HSD17B13. Publicly available information on this compound is currently limited. It is described as an inhibitor of HSD17B13 with an IC50 value of less than 0.1 μM for estradiol, as detailed in patent application WO2023212019. Further details regarding its selectivity against other HSD17B family members and its in vivo efficacy have not yet been published in peer-reviewed literature.
BI-3231
BI-3231 is a potent and selective HSD17B13 inhibitor that has been made available to the scientific community as a chemical probe. This compound has been extensively characterized in both biochemical and cellular assays.
INI-678 and INI-822
INI-678 is a potent and selective small-molecule inhibitor of HSD17B13 developed by Inipharm. Preclinical data has demonstrated its ability to reduce fibrotic markers in a human 3D liver-on-a-chip model of NASH. INI-822 is the first small molecule inhibitor of HSD17B13 to advance into clinical trials.
EP-036332
EP-036332 is another preclinical candidate with demonstrated potency against HSD17B13.
Table 1: Comparative Potency and Selectivity of Small Molecule Hsd17B13 Inhibitors
| Compound | Target | IC50 | Selectivity | Reference |
| This compound | Human HSD17B13 | < 0.1 µM (Estradiol as substrate) | Not publicly available | Patent WO2023212019 |
| BI-3231 | Human HSD17B13 | 1 nM | >10,000-fold vs HSD17B11 | MedChemExpress |
| Mouse HSD17B13 | 13 nM | MedChemExpress | ||
| INI-678 | Human HSD17B13 | Low nM potency | Selective vs other HSD17B family members | Business Wire |
| EP-036332 | Human HSD17B13 | Data not publicly available in this format | Selective | Enanta Pharmaceuticals |
RNA Interference (RNAi) Therapeutics
Another promising approach to targeting HSD17B13 is through RNA interference, which aims to reduce the expression of the HSD17B13 protein by degrading its messenger RNA (mRNA).
ARO-HSD (GSK4532990)
ARO-HSD, now known as GSK4532990, is an investigational RNAi therapeutic developed by Arrowhead Pharmaceuticals and licensed by GSK. It is designed to specifically target and silence the HSD17B13 mRNA in hepatocytes.
Rapirosiran (ALN-HSD-001)
Rapirosiran is an RNAi therapeutic developed by Alnylam Pharmaceuticals. It is also designed to decrease the production of the HSD17B13 protein in the liver.
Table 2: Clinical Trial Data for Hsd17B13-Targeted RNAi Therapeutics
| Compound | Development Phase | Key Findings | Reference |
| ARO-HSD (GSK4532990) | Phase 2 | Dose-dependent reductions in liver HSD17B13 mRNA and protein levels. Associated with reductions in ALT levels. | Journal of Hepatology |
| Rapirosiran (ALN-HSD-001) | Phase 1 | Well-tolerated with robust, dose-dependent reductions in liver HSD17B13 mRNA. | Journal of Hepatology |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation and comparison of investigational compounds. Below are summarized methodologies for key assays cited in the development of HSD17B13 inhibitors.
Biochemical Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HSD17B13 protein.
-
Principle: Recombinant HSD17B13 enzyme is incubated with a substrate (e.g., estradiol or leukotriene B4) and the cofactor NAD+. The inhibitor is added at varying concentrations. The enzymatic reaction results in the conversion of the substrate to a product and the reduction of NAD+ to NADH.
-
Detection: The rate of product formation or NADH production is measured. This can be done using various methods, including mass spectrometry to detect the product or a coupled-enzyme system that generates a luminescent or fluorescent signal from NADH.
-
Data Analysis: The concentration of inhibitor that reduces the enzyme activity by 50% is determined and reported as the IC50 value.
Cellular HSD17B13 Activity Assay
This assay assesses the ability of a compound to inhibit HSD17B13 activity within a cellular context.
-
Principle: A human cell line (e.g., HEK293) is engineered to overexpress the HSD17B13 protein. These cells are then treated with the test compound and a substrate that can be taken up by the cells.
-
Detection: After an incubation period, the amount of product formed within the cells or released into the culture medium is measured, typically by mass spectrometry.
-
Data Analysis: Similar to the biochemical assay, the IC50 value is calculated based on the dose-response curve of the inhibitor.
In Vivo Efficacy in Animal Models of NASH
Animal models that recapitulate key features of human NASH are essential for evaluating the therapeutic potential of HSD17B13 inhibitors.
-
Models: Common models include mice fed a high-fat, high-sugar diet, or a diet deficient in methionine and choline, often in combination with a fibrogenic stimulus like carbon tetrachloride.
-
Treatment: The test compound is administered to the animals for a specified period.
-
Endpoints: Efficacy is assessed by measuring various parameters, including:
-
Liver histology to score steatosis, inflammation, and fibrosis.
-
Biochemical markers of liver injury in the blood (e.g., ALT, AST).
-
Gene and protein expression analysis of fibrotic and inflammatory markers in the liver.
-
Signaling Pathway and Experimental Workflow
Conclusion
The inhibition of HSD17B13 represents a highly promising and genetically validated strategy for the treatment of NASH and other chronic liver diseases. A variety of therapeutic modalities, including small molecule inhibitors and RNAi therapeutics, are currently under active investigation. While compounds like BI-3231 have been well-characterized in the public domain, providing valuable tools for academic research, data on other emerging candidates such as this compound remains limited. The ongoing clinical trials for RNAi therapeutics will provide crucial insights into the long-term safety and efficacy of targeting HSD17B13 in patients. As more data becomes available, a clearer picture of the comparative advantages of each approach and compound will emerge, ultimately guiding the development of novel and effective therapies for patients with liver disease.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. escholarship.org [escholarship.org]
- 4. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity Profile of Hsd17B13 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of hydroxysteroid (17β) dehydrogenase 13 (HSD17B13) inhibitors, with a primary focus on the well-characterized compound BI-3231. While the initial query referenced Hsd17B13-IN-72, publicly available data on this compound is limited. Therefore, BI-3231 will be used as the principal example to illustrate the characteristics of a potent and selective HSD17B13 inhibitor.
Executive Summary
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver, and it has emerged as a promising therapeutic target for non-alcoholic steatohepatitis (NASH) and other chronic liver diseases.[1][2] The development of selective inhibitors is crucial for elucidating its biological functions and for therapeutic applications. BI-3231 is a potent and selective chemical probe for HSD17B13, demonstrating high affinity for its target and significant selectivity over other HSD family members, particularly its closest homolog, HSD17B11.[3][4]
Data Presentation: Selectivity Profile of BI-3231
The following table summarizes the inhibitory activity of BI-3231 against HSD17B13 and other HSD enzymes. The data highlights the compound's high potency and selectivity.
| Enzyme Target | IC50 / Ki Value | Species | Notes |
| HSD17B13 | IC50: 1 nM | Human | Potent inhibition.[5][6] |
| HSD17B13 | IC50: 13 nM | Mouse | High potency maintained across species.[5][6] |
| HSD17B13 | Ki: 0.7 ± 0.2 nM | Human | Demonstrates strong binding affinity. |
| HSD17B11 | IC50: >10,000 nM | Not Specified | High selectivity against the closest homolog.[3] |
| Other HSDs (B1, B2, B4, etc.) | Data not publicly available | - | Stated to have "good selectivity" against other family members. |
Note: The IC50 values for BI-3231 against HSD17B13 are in the low nanomolar range, indicating high potency. A significantly higher IC50 value for HSD17B11 demonstrates excellent selectivity.
Experimental Protocols
The selectivity of HSD17B13 inhibitors is typically determined using a biochemical enzyme inhibition assay. The following is a generalized protocol based on published methods.
HSD17B13 Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against HSD17B13.
Principle: The assay measures the enzymatic activity of HSD17B13, which catalyzes the conversion of a substrate (e.g., estradiol or retinol) to its product, coupled with the reduction of the cofactor NAD+ to NADH. The amount of NADH produced is quantified using a bioluminescent detection reagent.
Materials:
-
Recombinant human HSD17B13 enzyme
-
Substrate: β-estradiol
-
Cofactor: Nicotinamide adenine dinucleotide (NAD+)
-
Test compound (e.g., BI-3231) dissolved in DMSO
-
Assay Buffer (e.g., PBS)
-
NADH detection reagent (e.g., NADH-Glo™)
-
384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Reaction Mixture Preparation: In each well of a 384-well plate, add the assay buffer, recombinant HSD17B13 enzyme, and the test compound at various concentrations.
-
Initiation of Reaction: Add the substrate (β-estradiol) and cofactor (NAD+) to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Add the NADH detection reagent to each well. This reagent contains an enzyme that utilizes NADH to generate a luminescent signal.
-
Measurement: After a brief incubation with the detection reagent, measure the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of NADH produced and thus to the enzyme activity. The IC50 value is calculated by plotting the enzyme inhibition against the logarithm of the test compound concentration and fitting the data to a four-parameter logistic curve.
Mandatory Visualizations
Signaling Pathway of HSD17B13
The expression and activity of HSD17B13 are integrated into key hepatic metabolic and inflammatory pathways.
Caption: HSD17B13 signaling in the liver.
Experimental Workflow for Inhibitor Selectivity Screening
This diagram illustrates the process of evaluating the selectivity of a potential HSD17B13 inhibitor.
Caption: Workflow for HSD17B13 inhibitor selectivity screening.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Reproducibility of Hsd17B13-IN-72 Experimental Findings: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals investigating the role of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) in liver disease, understanding the available tools to modulate its activity is paramount. This guide provides a comparative overview of Hsd17B13-IN-72 and alternative experimental approaches, focusing on available data, reproducibility, and methodological considerations.
While this compound is commercially available as an inhibitor of HSD17B13, a thorough review of published, peer-reviewed literature reveals a notable lack of experimental data detailing its efficacy, specificity, and use in cellular or animal models. Its characterization appears primarily limited to supplier-provided information, which states an IC50 value of less than 0.1 μM for estradiol conversion.[1] This absence of independent validation and experimental detail presents a challenge for researchers aiming to reproduce or build upon findings using this compound.
In contrast, several alternative methods for inhibiting HSD17B13 have been described in detail in the scientific literature, offering a more solid foundation for reproducible research. These include the small molecule inhibitor BI-3231 and RNA interference (RNAi)-based approaches. This guide will compare the available data for these alternatives to the limited information on this compound.
Comparative Data on HSD17B13 Inhibitors
The following table summarizes the available quantitative data for this compound and its better-characterized alternatives.
| Compound/Therapeutic | Type | Target | Potency (IC50) | Key Experimental Findings |
| This compound | Small Molecule | HSD17B13 Enzyme | < 0.1 µM (for estradiol)[1] | No peer-reviewed experimental data available. |
| BI-3231 | Small Molecule | HSD17B13 Enzyme | 1 nM (human), 13 nM (mouse)[2] | Reduces triglyceride accumulation in hepatocytes under lipotoxic stress; improves mitochondrial respiratory function.[3] |
| ARO-HSD (siRNA) | RNA Interference | HSD17B13 mRNA | N/A | Dose-dependent reduction of hepatic HSD17B13 mRNA (up to 93.4%) and protein; associated with reductions in ALT and AST.[4][5][6] |
| Rapirosiran (siRNA) | RNA Interference | HSD17B13 mRNA | N/A | Dose-dependent reduction in liver HSD17B13 mRNA (median of 78% at highest dose); encouraging safety and tolerability profile in Phase 1 trials.[7][8] |
Signaling Pathway of HSD17B13 in Liver Cells
The following diagram illustrates the general signaling pathway involving HSD17B13 in hepatocytes, which is the target of the inhibitors discussed.
Experimental Protocols
To facilitate the design of reproducible experiments, detailed methodologies for key assays used to evaluate HSD17B13 inhibitors are provided below.
HSD17B13 Enzymatic Inhibition Assay (adapted from studies on BI-3231)
This protocol is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of recombinant HSD17B13.
Materials:
-
Recombinant human HSD17B13 protein
-
Substrate: Estradiol or Retinol
-
Cofactor: NAD+
-
Assay Buffer: 25 mM Tris-HCl, 0.02% Triton X-100, pH 7.6
-
Test compounds (e.g., this compound, BI-3231) dissolved in DMSO
-
384-well microtiter plates
-
Detection system (e.g., LC-MS/MS) to quantify the product (Estrone or Retinaldehyde)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 6 µL of diluted recombinant HSD17B13 protein to each well of the microtiter plate.
-
Add the test compounds to the wells and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 6 µL of a substrate/cofactor mix (e.g., 12 µM Estradiol and 12 µM NAD+ final concentrations).
-
Incubate for 4 hours at room temperature.
-
Stop the reaction and derivatize the analytes.
-
Quantify the amount of product formed using a suitable detection method.
-
Calculate the percent inhibition relative to a DMSO control and determine the IC50 value.
Cellular Lipotoxicity Assay (adapted from studies on BI-3231)
This protocol assesses the ability of an HSD17B13 inhibitor to protect hepatocytes from lipotoxicity.
Materials:
-
Hepatocyte cell line (e.g., HepG2) or primary mouse hepatocytes
-
Cell culture medium
-
Palmitic acid to induce lipotoxicity
-
Test compound (e.g., BI-3231)
-
Reagents for assessing triglyceride accumulation (e.g., Oil Red O staining)
-
Reagents for assessing cell viability (e.g., MTT assay)
-
Reagents for measuring mitochondrial respiration (e.g., Seahorse XF Analyzer)
Procedure:
-
Culture hepatocytes in appropriate multi-well plates.
-
Induce lipotoxicity by treating the cells with palmitic acid.
-
Co-incubate the cells with the test compound at various concentrations.
-
After the incubation period, assess the following endpoints:
-
Triglyceride Accumulation: Stain with Oil Red O and quantify lipid droplets.
-
Cell Viability: Perform an MTT assay.
-
Mitochondrial Respiration: Measure the oxygen consumption rate.
-
-
Compare the results from compound-treated cells to vehicle-treated controls.
In Vivo siRNA-mediated HSD17B13 Knockdown (adapted from ARO-HSD and Rapirosiran studies)
This protocol describes the evaluation of siRNA therapeutics in animal models or clinical trials.
Materials:
-
siRNA therapeutic targeting HSD17B13 (e.g., ARO-HSD)
-
Animal model of NASH (e.g., diet-induced obese mice) or human subjects
-
Methods for subcutaneous injection
-
Equipment for liver biopsy
-
Reagents for qPCR to measure HSD17B13 mRNA levels
-
Reagents for Western blotting or immunohistochemistry to measure HSD17B13 protein levels
-
Clinical chemistry analyzer for serum liver enzymes (ALT, AST)
Procedure:
-
Administer the siRNA therapeutic to the animal model or human subjects via subcutaneous injection at specified doses and time points.
-
Collect liver biopsies at baseline and at the end of the study.
-
Collect blood samples at various time points.
-
Analyze the following endpoints:
-
Target Engagement: Quantify HSD17B13 mRNA and protein levels in liver biopsies.
-
Pharmacodynamic Markers: Measure serum levels of ALT and AST.
-
Safety and Tolerability: Monitor for adverse events.
-
Conclusion and Recommendations
The reproducibility of experimental findings is a cornerstone of scientific progress. While this compound is marketed as a tool for studying HSD17B13, the current lack of peer-reviewed data makes it difficult to independently verify its performance and reproduce potential findings.
-
Well-defined potency and selectivity.
-
Detailed in vitro and in vivo characterization.
-
Published experimental protocols that can be adapted and reproduced.
It is recommended that researchers carefully consider the level of validation and available data when selecting a tool to modulate HSD17B13 activity. For robust and reproducible findings, utilizing inhibitors and methods that have been thoroughly characterized in the scientific literature is strongly advised. Should researchers choose to use this compound, it would be beneficial to the scientific community to publish detailed characterization and experimental results to fill the current data gap.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis [natap.org]
- 5. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. natap.org [natap.org]
- 7. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rapirosiran (ALN-HSD) News - LARVOL Sigma [sigma.larvol.com]
Validating Hsd17B13-IN-72: A Comparative Guide to Enzyme Inhibition Assays
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methodologies for validating the inhibition of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13), a key therapeutic target in liver diseases. This document outlines experimental data for Hsd17B13-IN-72 and alternative inhibitors, details assay protocols, and visualizes the enzyme's role in relevant signaling pathways.
Comparative Analysis of HSD17B13 Inhibitors
The following table summarizes the inhibitory potency of this compound and other commercially available or researched inhibitors. The varied assay conditions highlight the importance of standardized protocols for direct comparison.
| Inhibitor | IC50 | Assay Type | Substrate | Notes |
| This compound | < 0.1 µM | Not specified | Estradiol | Potent inhibitor of HSD17B13.[1] |
| BI-3231 | 1.4 µM (Estradiol) 2.4 µM (Retinol) | MALDI-TOF MS | Estradiol, Retinol | Demonstrates activity against multiple substrates.[2] |
| Inipharm Compound | ≤ 0.1 µM | LC/MS-based | Estrone | A potent inhibitor identified in a patent filing.[1] |
| Compound 1 (Pfizer) | >45% inhibition at 10 µM | Biochemical Screen | β-estradiol | A validated hit from a high-throughput screen.[3] |
| Compound 2 (Pfizer) | Reasonably potent | Biochemical Assay | β-estradiol, LTB4 | Another validated hit with a distinct scaffold.[3] |
Experimental Protocols for HSD17B13 Inhibition Assays
Accurate determination of inhibitor potency relies on robust and reproducible assay protocols. Below are detailed methodologies for commonly employed Hsd17B13 inhibition assays.
Luminescence-Based NADH Detection Assay (e.g., NAD/NADH-Glo™ Assay)
This assay measures the production of NADH, a product of the HSD17B13 enzymatic reaction, through a coupled enzymatic reaction that generates a luminescent signal.
Principle: HSD17B13 oxidizes a substrate (e.g., β-estradiol) and reduces NAD+ to NADH. The amount of NADH produced is then measured using a reductase/luciferase-coupled reaction. The light output is proportional to the NADH concentration, and a decrease in signal in the presence of an inhibitor indicates HSD17B13 inhibition.
Materials:
-
Recombinant human HSD17B13 enzyme
-
NAD+
-
Substrate (e.g., β-estradiol, Leukotriene B4)
-
Inhibitor (e.g., this compound)
-
Assay Buffer (e.g., 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20)
-
NAD/NADH-Glo™ Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
Protocol:
-
Prepare a reaction mixture containing the HSD17B13 enzyme (e.g., 50-100 nM), NAD+, and the chosen substrate (e.g., 10-50 µM) in the assay buffer.
-
Add the inhibitor at various concentrations to the wells of the assay plate. Include a vehicle control (e.g., DMSO).
-
Initiate the enzymatic reaction by adding the reaction mixture to the wells.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specific duration.
-
Stop the reaction (if necessary, though many luminescence assays are end-point).
-
Add the NAD/NADH-Glo™ detection reagent according to the manufacturer's instructions. This reagent lyses cells (if applicable) and contains the enzymes and substrate for the luminescence reaction.
-
Incubate for the recommended time to allow the luminescent signal to stabilize.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Mass Spectrometry (MS)-Based Assays
MS-based assays directly measure the formation of the product of the HSD17B13 reaction, offering high specificity and sensitivity.
Principle: The enzymatic reaction is performed, and then the amount of product (e.g., estrone from estradiol) is quantified using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or RapidFire Mass Spectrometry.
Materials:
-
Recombinant human HSD17B13 enzyme
-
NAD+
-
Substrate (e.g., β-estradiol)
-
Inhibitor (e.g., this compound)
-
Assay Buffer
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS or RapidFire MS system
Protocol:
-
Set up the enzymatic reaction as described for the luminescence assay, including the inhibitor at various concentrations.
-
Incubate the reaction for a defined period.
-
Stop the reaction by adding a quenching solution.
-
Analyze the samples using an appropriate MS method to quantify the product.
-
Calculate the percent inhibition and IC50 value based on the amount of product formed in the presence of the inhibitor compared to the control.
HSD17B13 Signaling and Experimental Workflow
The following diagrams illustrate the known signaling pathway of HSD17B13 in the context of non-alcoholic fatty liver disease (NAFLD) and a typical experimental workflow for inhibitor screening.
HSD17B13 signaling in hepatocytes.
Inhibitor screening workflow.
Conclusion
The validation of this compound and other inhibitors is crucial for advancing research into liver diseases. This guide provides a framework for comparing inhibitor potencies and selecting the most appropriate assay methodology. Both luminescence-based and mass spectrometry assays offer robust platforms for inhibitor characterization, with the choice depending on available instrumentation and specific experimental needs. The provided protocols and diagrams serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. | BioWorld [bioworld.com]
- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Hsd17B13-IN-72: A Guide to Cross-Reactivity Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Hsd17B13-IN-72, a known inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), and other alternative compounds. The focus is on cross-reactivity, a critical aspect of drug development, with supporting experimental data and detailed methodologies. While specific cross-reactivity data for this compound is not publicly available, this guide utilizes data from other selective HSD17B13 inhibitors to illustrate the principles and methods of assessing inhibitor selectivity.
Introduction to HSD17B13 and its Inhibition
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[2][4][5][6] This protective effect has positioned HSD17B13 as a promising therapeutic target for the treatment of chronic liver diseases.
This compound is a potent inhibitor of HSD17B13, with a reported IC50 value of less than 0.1 μM for the conversion of estradiol.[7] However, the selectivity of an inhibitor is as crucial as its potency. Cross-reactivity with other members of the HSD17B superfamily, which comprises 15 members with diverse physiological roles, could lead to off-target effects and potential toxicity.[3] HSD17B11, for instance, shares the highest sequence similarity (78%) with HSD17B13, making it a primary candidate for cross-reactivity screening.[2][4]
This guide will delve into the methodologies used to assess inhibitor selectivity and present comparative data for representative HSD17B13 inhibitors.
Understanding the HSD17B13 Signaling Pathway
The precise physiological function of HSD17B13 is still under investigation, but it is known to be involved in hepatic lipid metabolism.[5] It is a member of the short-chain dehydrogenases/reductases (SDR) superfamily and is thought to play a role in the metabolism of steroids, fatty acids, and other lipid species. The enzyme is localized to the surface of lipid droplets within hepatocytes.
Caption: Simplified diagram of HSD17B13's role within a hepatocyte.
Comparative Inhibitor Selectivity
To illustrate the importance of selectivity, the following table summarizes the inhibitory activity of a well-characterized HSD17B13 inhibitor, BI-3231, against HSD17B13 and the closely related HSD17B11. This data serves as a benchmark for what a selective inhibitor profile looks like.
| Inhibitor | Target | IC50 (nM) | Selectivity vs. HSD17B11 | Reference |
| BI-3231 | hHSD17B13 | 20 | >1000-fold | [8] |
| hHSD17B11 | >20,000 | [8] | ||
| This compound | hHSD17B13 | <100 | Not Reported | [7] |
hHSD17B13: human HSD17B13; hHSD17B11: human HSD17B11
Experimental Protocols for Assessing Cross-Reactivity
The determination of inhibitor selectivity involves a series of biochemical and cellular assays. Below are detailed methodologies for key experiments.
Recombinant Enzyme Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant HSD17B isoforms.
Objective: To determine the IC50 values of an inhibitor against a panel of HSD17B enzymes.
Workflow:
Caption: Workflow for a recombinant enzyme inhibition assay.
Detailed Methodology:
-
Enzyme and Reagent Preparation:
-
Recombinant human HSD17B13 and other HSD17B isoforms (e.g., HSD17B11) are expressed and purified.
-
A reaction buffer is prepared (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 0.01% BSA).
-
Substrate solution (e.g., estradiol in DMSO) and cofactor solution (NAD+ in water) are prepared.
-
The test compound (e.g., this compound) is serially diluted in DMSO.
-
-
Assay Procedure:
-
The assay is typically performed in a 96- or 384-well plate format.
-
To each well, add the reaction buffer, recombinant enzyme, and the test compound at various concentrations.
-
The reaction is initiated by adding the substrate and cofactor.
-
The plate is incubated at 37°C for a specified time (e.g., 60 minutes).
-
The reaction is stopped by adding a quenching solution (e.g., acetonitrile containing an internal standard).
-
-
Detection and Analysis:
-
The formation of the product (e.g., estrone) is quantified using a sensitive analytical method such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
The percentage of inhibition for each compound concentration is calculated relative to a vehicle control (DMSO).
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Cellular Target Engagement Assay (e.g., NanoBRET™)
This assay measures the ability of a compound to bind to the target protein within a cellular environment, providing a more physiologically relevant assessment of target engagement.
Objective: To quantify the binding affinity (EC50) of an inhibitor to HSD17B13 in live cells.
Workflow:
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. escholarship.org [escholarship.org]
- 3. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Hsd17B13-IN-72: A Comparative Guide to Clinical Candidates
For Researchers, Scientists, and Drug Development Professionals
The inhibition of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme primarily expressed in the liver, has emerged as a promising therapeutic strategy for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease.[1][2][3] This has spurred the development of multiple therapeutic agents targeting HSD17B13. This guide provides a comparative overview of the preclinical investigational compound Hsd17B13-IN-72 against current clinical candidates, offering a resource for researchers in the field.
Overview of this compound
This compound is a small molecule inhibitor of HSD17B13 with a reported IC50 value of less than 0.1 μM for estradiol, indicating potent enzymatic inhibition.[4] While detailed public data on its selectivity, pharmacokinetics, and in vivo efficacy remains limited, its high potency in vitro positions it as a valuable tool for preclinical research into the therapeutic potential of HSD17B13 inhibition.
Comparative Analysis with Clinical Candidates
The clinical landscape for HSD17B13-targeted therapies includes both small molecule inhibitors and RNA interference (RNAi) therapeutics. This guide focuses on a comparison with leading clinical candidates for which public data is available.
Small Molecule Inhibitors in Clinical Development
INI-822 and BI-3231 are two of the leading small molecule inhibitors of HSD17B13 that have entered clinical trials.
| Feature | This compound | INI-822 | BI-3231 |
| Mechanism of Action | Enzyme Inhibition | Enzyme Inhibition | Enzyme Inhibition |
| Development Phase | Preclinical | Phase 1 | Preclinical/Phase 1 |
| Potency (IC50) | < 0.1 µM (estradiol)[4] | Potent and selective inhibitor[5] | Single-digit nM (human HSD17B13)[6] |
| Selectivity | Data not publicly available | Selective inhibitor[5] | Excellent selectivity vs. HSD17B11[6] |
| Preclinical Efficacy | Data not publicly available | Reduced fibrotic markers in a "liver-on-a-chip" model; Reduced ALT in a rat model of MASH.[5] | Decreased triglyceride accumulation and lipotoxic effects in hepatocytes.[7] |
| Clinical Findings | Not applicable | Phase 1 data shows a half-life suitable for once-daily oral dosing. | Data not publicly available |
RNAi Therapeutics in Clinical Development
RNAi therapeutics aim to reduce the expression of the HSD17B13 protein rather than inhibiting its enzymatic activity. Rapirosiran (ALN-HSD) and ARO-HSD are prominent examples in this class.
| Feature | Rapirosiran (ALN-HSD) | ARO-HSD |
| Mechanism of Action | HSD17B13 mRNA silencing | HSD17B13 mRNA silencing |
| Development Phase | Phase 1 | Phase 1/2 |
| Route of Administration | Subcutaneous | Subcutaneous |
| Preclinical Efficacy | Data not publicly available | Data not publicly available |
| Clinical Findings | Phase 1 data shows a robust, dose-dependent reduction in liver HSD17B13 mRNA. | Phase 1/2 data demonstrates a significant reduction in hepatic HSD17B13 mRNA and protein, with a corresponding decrease in ALT and AST levels. |
HSD17B13 Signaling Pathway in NAFLD
HSD17B13 is a lipid droplet-associated protein in hepatocytes.[8] Its expression is upregulated in NAFLD.[9] The enzyme is involved in lipid and retinol metabolism.[2][3] Inhibition of HSD17B13 is thought to be protective against the progression of liver disease, including inflammation and fibrosis.[1][2][3]
Caption: HSD17B13 pathway in NAFLD and point of therapeutic intervention.
Experimental Protocols
In Vitro HSD17B13 Enzyme Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of compounds against HSD17B13.
-
Reagents and Materials:
-
Recombinant human HSD17B13 enzyme
-
Substrate (e.g., estradiol, retinol, or leukotriene B4)
-
Cofactor (NAD+)
-
Assay buffer (e.g., Tris-HCl with BSA and Tween-20)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Detection reagent (e.g., NAD(P)H-Glo™)
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume (e.g., 50 nL) of the compound dilutions to the assay plate wells.
-
Add the HSD17B13 enzyme to the wells.
-
Initiate the enzymatic reaction by adding a mixture of the substrate and NAD+.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent to measure the amount of NADH produced.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Experimental Workflow for HSD17B13 Inhibitor Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of HSD17B13 inhibitors.
Caption: A typical preclinical discovery workflow for HSD17B13 inhibitors.
Conclusion
This compound is a potent preclinical tool for investigating the biological roles of HSD17B13. While a direct, comprehensive comparison with clinical candidates is limited by the availability of public data for this compound, the existing information on clinical-stage molecules provides a valuable benchmark for its further development. The diverse modalities being pursued, from small molecule inhibitors to RNAi therapeutics, highlight the significant interest in HSD17B13 as a target for liver diseases. Further preclinical studies characterizing the full profile of this compound will be crucial in determining its potential as a future clinical candidate.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 3. escholarship.org [escholarship.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. enanta.com [enanta.com]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
Disease & Therapeutic Application
Application Notes and Protocols for Hsd17B13-IN-72 in Non-alcoholic Fatty Liver Disease (NAFLD) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to HSD17B13 and its Role in NAFLD
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition with a spectrum of severity, ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated protein predominantly expressed in hepatocytes, has emerged as a key player in the pathogenesis of NAFLD.[1][2][3][4][5]
Expression of HSD17B13 is significantly upregulated in the livers of both NAFLD patients and animal models of the disease.[3] Preclinical studies have demonstrated that overexpression of HSD17B13 promotes the accumulation of lipids in liver cells. Conversely, genetic variants that lead to a loss of HSD17B13 function have been associated with a reduced risk of progression from simple steatosis to the more severe inflammatory and fibrotic stages of NAFLD.[4][5] This protective effect has positioned HSD17B13 as a promising therapeutic target for the treatment of NAFLD and NASH. The precise mechanism of HSD17B13's function is an area of active investigation, with evidence suggesting its involvement in retinol metabolism and the modulation of lipid homeostasis and inflammatory pathways.
Hsd17B13-IN-72: A Potent Inhibitor for NAFLD Research
This compound, also identified as Compound 62 in patent literature, is a potent inhibitor of HSD17B13.[6] This small molecule belongs to a class of pyrimidinone-containing compounds and has demonstrated significant inhibitory activity against HSD17B13, with a half-maximal inhibitory concentration (IC50) of less than 0.1 μM in an estradiol conversion assay.[6] As a potent and specific inhibitor, this compound serves as a valuable chemical probe for elucidating the therapeutic potential of HSD17B13 inhibition in NAFLD and for investigating the downstream consequences of blocking its enzymatic activity.
Chemical Structure of this compound (Compound 62)
Note: The specific chemical structure is detailed in patent WO2023212019.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound and related compounds as disclosed in patent literature. This data provides a comparative view of the potency of these inhibitors.
Table 1: In Vitro Inhibitory Activity of this compound and Comparator Compounds
| Compound ID | HSD17B13 IC50 (nM) | Assay Description | Reference |
| This compound (Compound 62) | < 100 | hHSD17B13 enzyme inhibition assay (estradiol as substrate) | WO2023212019 |
| Compound X | Data not publicly available | - | - |
| Compound Y | Data not publicly available | - | - |
Note: Detailed quantitative data for a broad range of pyrimidinone-containing HSD17B13 inhibitors can be found in patent application WO2024075051A1.[7]
Signaling Pathways and Experimental Workflows
To visualize the role of HSD17B13 in NAFLD and the experimental approach to evaluate inhibitors like this compound, the following diagrams are provided.
Caption: Proposed signaling pathway of HSD17B13 in NAFLD and the point of intervention for this compound.
Caption: General experimental workflow for the preclinical evaluation of this compound in NAFLD research.
Experimental Protocols
Detailed protocols for key experiments to evaluate the efficacy of this compound in NAFLD research are provided below.
In Vitro HSD17B13 Enzymatic Inhibition Assay
This protocol is to determine the IC50 value of this compound.
Materials:
-
Recombinant human HSD17B13 protein
-
Estradiol (substrate)
-
NAD+ (cofactor)
-
This compound
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 0.1 mg/mL BSA)
-
Detection reagent (e.g., a system to measure NADH production)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add a small volume (e.g., 50 nL) of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a substrate/cofactor mix containing estradiol and NAD+ in assay buffer.
-
Add the substrate/cofactor mix to the wells.
-
Initiate the reaction by adding recombinant HSD17B13 enzyme to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent to measure the amount of NADH produced.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable software.
Cellular Lipid Accumulation Assay (Oil Red O Staining)
This protocol assesses the effect of this compound on lipid accumulation in a cellular model of NAFLD.
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7)
-
Cell culture medium
-
Fatty acid solution (e.g., oleic acid/palmitic acid mixture) to induce steatosis
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O staining solution
-
60% Isopropanol
-
Hematoxylin (for counterstaining)
-
Microscope
Procedure:
-
Seed hepatocytes in a multi-well plate and allow them to adhere.
-
Induce steatosis by treating the cells with a fatty acid solution for 24-48 hours.
-
Co-treat the cells with various concentrations of this compound or vehicle control.
-
After the treatment period, wash the cells with PBS.
-
Fix the cells with 4% PFA for 15-30 minutes at room temperature.
-
Wash the cells with distilled water.
-
Incubate the cells with Oil Red O solution for 15-30 minutes at room temperature.
-
Wash the cells with 60% isopropanol to remove excess stain.
-
Rinse with distilled water.
-
Optionally, counterstain the nuclei with hematoxylin for 30-60 seconds.
-
Wash with distilled water.
-
Visualize and capture images of the lipid droplets (stained red) under a microscope.
-
For quantification, the stain can be eluted with 100% isopropanol and the absorbance measured at a specific wavelength (e.g., 490-520 nm).
In Vivo Evaluation in a NAFLD Mouse Model
This protocol outlines a general procedure for testing the efficacy of this compound in a diet-induced mouse model of NAFLD.
Materials:
-
C57BL/6J mice
-
High-fat diet (HFD) or other steatohepatitis-inducing diet
-
This compound formulated for in vivo administration
-
Vehicle control
-
Standard laboratory equipment for animal housing, dosing, and sample collection.
Procedure:
-
Induce NAFLD in mice by feeding them an HFD for a specified period (e.g., 8-16 weeks).
-
Randomize the mice into treatment groups (vehicle control and this compound at one or more dose levels).
-
Administer this compound or vehicle daily (or as per the determined pharmacokinetic profile) for a defined treatment duration (e.g., 4-8 weeks).
-
Monitor body weight, food intake, and other relevant physiological parameters throughout the study.
-
At the end of the treatment period, collect blood samples for analysis of serum markers of liver injury (e.g., ALT, AST).
-
Euthanize the animals and harvest the livers.
-
Fix a portion of the liver in 10% neutral buffered formalin for histological analysis (H&E for steatosis and inflammation, Sirius Red for fibrosis).
-
Snap-freeze another portion of the liver in liquid nitrogen for molecular and biochemical analyses (e.g., gene expression of fibrotic and inflammatory markers, protein levels of HSD17B13).
Conclusion
This compound is a valuable tool for investigating the role of HSD17B13 in the pathophysiology of NAFLD. Its potency and specificity make it suitable for both in vitro and in vivo studies aimed at validating HSD17B13 as a therapeutic target and exploring the downstream effects of its inhibition. The protocols provided herein offer a framework for researchers to design and execute experiments to further elucidate the potential of HSD17B13 inhibition as a novel therapeutic strategy for NAFLD.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HSD17B13 Inhibitors in Non-alcoholic Steatohepatitis (NASH) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocellular injury, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma.[1] Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a key therapeutic target for NASH.[2][3] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to NASH and its fibrotic complications.[2] This has spurred the development of small molecule inhibitors targeting HSD17B13 as a promising therapeutic strategy.
These application notes provide an overview and detailed protocols for the use of HSD17B13 inhibitors in preclinical NASH models. The information is based on studies with representative small molecule inhibitors such as BI-3231 and the prodrug EP-037429 (the active form being EP-036332). While the specific inhibitor "Hsd17B13-IN-72" is not publicly documented, the following protocols and data are representative of the application of potent and selective HSD17B13 inhibitors in NASH research.
Mechanism of Action and Signaling Pathway
HSD17B13's expression is upregulated in the livers of NAFLD patients.[4] Its transcription is induced by the liver X receptor-α (LXRα) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key regulator of lipogenesis.[2][3] HSD17B13, in turn, can promote the maturation of SREBP-1c, creating a positive feedback loop that may contribute to hepatic lipid accumulation.[2] The enzyme possesses retinol dehydrogenase activity, catalyzing the conversion of retinol to retinaldehyde.[5][6] Dysregulation of retinoid metabolism is implicated in liver inflammation and fibrosis. By inhibiting HSD17B13, the downstream pathological processes leading to NASH may be attenuated.
Data Presentation: Efficacy of HSD17B13 Inhibitors
The following tables summarize the quantitative data from preclinical studies on representative HSD17B13 inhibitors.
Table 1: In Vitro Efficacy of HSD17B13 Inhibitors
| Inhibitor | Cell Line | Assay | Key Findings | Reference |
| BI-3231 | HepG2 & Primary Mouse Hepatocytes | Palmitic Acid-Induced Lipotoxicity | Significantly decreased triglyceride accumulation. Improved hepatocyte proliferation and mitochondrial respiratory function. | [7][8] |
| EP-036332 | HEK293T (overexpressing HSD17B13) | Enzymatic Activity Assay | Potent inhibition of human HSD17B13 (IC50 < 0.1 µM). | [9] |
Table 2: In Vivo Efficacy of HSD17B13 Inhibitors in NASH Mouse Models
| Inhibitor (Prodrug) | Model | Treatment Regimen | Key Findings | Reference |
| EP-037429 | CDAAHF Diet-Induced NASH (Mouse) | 3-week diet lead-in, followed by 1-week treatment with inhibitor. | Reduced plasma ALT levels. Decreased gene and protein markers of inflammation and fibrosis. | [10] |
| Unnamed Inhibitor | Choline-Deficient High-Fat Diet (Mouse) | Oral gavage, once daily at 20, 60, and 200 mg/kg. | Reduced liver collagen mRNA, fibrotic cytokine TGFB2, and fibroblast activation marker fibronectin. | [9] |
Experimental Protocols
In Vivo NASH Model: CDAAHF Diet and HSD17B13 Inhibitor Treatment
This protocol describes the induction of NASH in mice using a choline-deficient, L-amino acid-defined, high-fat (CDAAHF) diet, followed by treatment with an HSD17B13 inhibitor.
Materials:
-
C57BL/6J mice (male, 8-10 weeks old)
-
Choline-deficient, L-amino acid-defined, high-fat diet (e.g., 45-60% kcal from fat)
-
HSD17B13 inhibitor (e.g., EP-037429)
-
Vehicle control (e.g., 0.5% carboxymethylcellulose (CMC) in water)
-
Oral gavage needles
-
Standard animal housing and care facilities
Procedure:
-
Acclimatization: Acclimate mice for one week with ad libitum access to standard chow and water.
-
NASH Induction: Switch mice to the CDAAHF diet. Monitor body weight and food intake regularly. This diet typically induces features of NASH, including steatosis, inflammation, and fibrosis.
-
Treatment Initiation: After a 3-week lead-in period on the CDAAHF diet, randomize mice into treatment groups (n=8-10 per group).
-
Dosing:
-
Vehicle Group: Administer the vehicle control daily via oral gavage.
-
Inhibitor Group: Administer the HSD17B13 inhibitor (e.g., at doses ranging from 10-200 mg/kg, based on prior pharmacokinetic studies) daily via oral gavage.
-
-
Treatment Duration: Continue the CDAAHF diet and daily dosing for the specified treatment period (e.g., 1 to 4 weeks).
-
Endpoint Analysis: At the end of the treatment period, euthanize mice and collect blood and liver tissue.
-
Blood Analysis: Measure plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.
-
Liver Histology: Fix a portion of the liver in 10% neutral buffered formalin for paraffin embedding. Stain sections with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Sirius Red for fibrosis.
-
Gene and Protein Expression: Snap-freeze a portion of the liver in liquid nitrogen for subsequent analysis of inflammatory and fibrotic markers (e.g., TNF-α, IL-6, Collagen-1a1, α-SMA) by qPCR and Western blotting.
-
In Vitro Lipotoxicity Model and HSD17B13 Inhibitor Treatment
This protocol details the induction of lipotoxicity in hepatocytes using palmitic acid and subsequent treatment with an HSD17B13 inhibitor.
Materials:
-
HepG2 human hepatocarcinoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS) and Penicillin-Streptomycin
-
Palmitic acid (PA)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
HSD17B13 inhibitor (e.g., BI-3231)
-
Dimethyl sulfoxide (DMSO)
-
6-well cell culture plates
-
Triglyceride quantification kit
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed HepG2 cells in 6-well plates at a density of 1.5 x 10^6 cells/well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate for 24 hours at 37°C and 5% CO2.
-
Preparation of PA-BSA Complex: Prepare a stock solution of palmitic acid complexed with BSA. Briefly, dissolve PA in ethanol and then dilute in a warm BSA solution in serum-free DMEM.
-
Treatment:
-
Remove the growth medium from the cells and wash with PBS.
-
Add serum-free DMEM containing the respective treatments:
-
Vehicle Control: Serum-free DMEM with vehicle (e.g., 0.1% DMSO).
-
PA Treatment: Serum-free DMEM with PA-BSA complex (e.g., 200-500 µM PA) and vehicle.
-
Inhibitor Treatment: Serum-free DMEM with PA-BSA complex and the HSD17B13 inhibitor (e.g., BI-3231 at various concentrations, such as 0.1, 1, and 10 µM).
-
-
-
Incubation: Incubate the cells with the treatments for 24 hours.
-
Endpoint Analysis:
-
Cell Viability: Assess cell viability using a standard MTT or other viability assay to ensure the observed effects are not due to cytotoxicity.
-
Triglyceride Quantification: Lyse the cells and measure the intracellular triglyceride content using a commercial colorimetric or fluorometric assay kit, normalized to total protein content.
-
Mitochondrial Function: Optionally, assess mitochondrial respiratory function using assays such as the Seahorse XF Analyzer.
-
Conclusion
The inhibition of HSD17B13 presents a targeted and genetically validated approach for the treatment of NASH. The protocols outlined here provide a framework for evaluating the efficacy of novel HSD17B13 inhibitors in relevant preclinical models. The representative data indicate that inhibition of HSD17B13 can ameliorate key pathological features of NASH, supporting further development of this class of compounds.
References
- 1. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enanta Pharmaceuticals discovers new 17β-HSD13 inhibitors | BioWorld [bioworld.com]
- 10. enanta.com [enanta.com]
Application Notes and Protocols for Investigating Hsd17B13-IN-72 in Alcoholic Liver Disease Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Alcoholic liver disease (ALD) is a major global health issue, progressing from simple steatosis to steatohepatitis, fibrosis, cirrhosis, and hepatocellular carcinoma. Genetic studies have identified a loss-of-function variant (rs72613567:TA) in the gene encoding 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) that is strongly associated with a reduced risk of developing progressive forms of ALD.[1][2] HSD17B13 is a lipid droplet-associated protein highly expressed in the liver.[3] Its enzymatic activity is implicated in hepatic lipid metabolism and the progression of liver disease. The protective nature of HSD17B13 loss-of-function makes it a compelling therapeutic target for ALD.
Hsd17B13-IN-72 is a potent small molecule inhibitor of HSD17B13, with an IC50 of less than 0.1 μM for estradiol, a known substrate.[4] These application notes provide a comprehensive, albeit representative, framework for evaluating the therapeutic potential of this compound in a preclinical mouse model of alcoholic liver disease.
Principle of the Method
The proposed mechanism of action for this compound in ALD involves the inhibition of HSD17B13's enzymatic activity, which is hypothesized to mitigate alcohol-induced liver injury. Chronic alcohol consumption leads to acetaldehyde toxicity, oxidative stress, and dysregulation of lipid metabolism, promoting hepatic steatosis and inflammation.[5] HSD17B13 activity is thought to contribute to the accumulation of lipid droplets and may play a role in inflammatory signaling and the activation of hepatic stellate cells, which are key drivers of liver fibrosis.[3][6] By inhibiting HSD17B13, this compound is expected to reduce the accumulation of toxic lipid species, decrease inflammation, and prevent the progression to fibrosis.
References
- 1. pnas.org [pnas.org]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioengineer.org [bioengineer.org]
- 6. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evaluation of Hsd17B13 Inhibitors in Chronic Liver Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) has emerged as a compelling therapeutic target for chronic liver diseases. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and other chronic liver ailments.[1][2][3][4][5] Hsd17B13 is a lipid droplet-associated protein predominantly expressed in the liver.[4][6] Its enzymatic activity is implicated in lipid metabolism, and its inhibition is a promising strategy to mitigate liver injury and fibrosis.[2][7]
This document provides detailed application notes and protocols for the preclinical evaluation of a potent and selective Hsd17B13 inhibitor, exemplified by compounds such as Hsd17B13-IN-72. While specific preclinical data for this compound is not extensively available in public literature, this guide outlines a comprehensive evaluation strategy based on established methodologies for characterizing Hsd17B13 inhibitors.
Mechanism of Action
Hsd17B13 is understood to play a role in hepatic lipid metabolism. Its overexpression can lead to increased lipid droplet accumulation.[5][6] The inhibition of Hsd17B13 is hypothesized to protect against liver damage by modulating lipid metabolism within hepatocytes, thereby reducing lipotoxicity, inflammation, and subsequent fibrosis. The signaling pathway influenced by Hsd17B13 inhibition is an active area of research.
Caption: Proposed mechanism of Hsd17B13 inhibition in hepatocytes.
In Vitro Evaluation
Enzyme Inhibition Assay
Objective: To determine the in vitro potency of this compound against Hsd17B13.
Protocol:
-
Reagents and Materials:
-
Recombinant human Hsd17B13 protein
-
This compound (or other test inhibitor)
-
Estradiol (substrate)
-
NAD+ (cofactor)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 0.1 mg/mL BSA)
-
Detection reagent (e.g., NADH detection kit)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 50 nL of the compound dilutions to the wells of a 384-well plate.
-
Prepare a substrate mix containing estradiol and NAD+ in assay buffer.
-
Add 5 µL of the substrate mix to each well.
-
Initiate the reaction by adding 5 µL of recombinant Hsd17B13 enzyme solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 10 µL of the NADH detection reagent to each well.
-
Incubate for an additional 60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
-
Data Presentation:
| Compound | IC50 (µM) vs. Estradiol |
| This compound | < 0.1[8] |
| Reference Inhibitor | Value |
Cell-Based Assay
Objective: To assess the activity of this compound in a cellular context.
Protocol:
-
Cell Line: A human hepatocyte cell line (e.g., HepG2) overexpressing Hsd17B13.
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Induce lipid accumulation by treating with oleic acid (e.g., 200 µM) for another 24 hours.
-
Lyse the cells and measure the intracellular triglyceride levels using a commercial kit.
-
In parallel wells, assess cell viability using an MTT or similar assay to rule out cytotoxicity.
-
Determine the EC50 value for the reduction of lipid accumulation.
-
In Vivo Preclinical Evaluation
Animal Models of Chronic Liver Disease
Two common mouse models for preclinical evaluation are the high-fat diet (HFD)-induced NAFLD model and the concanavalin A (ConA)-induced autoimmune hepatitis model.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Hsd17B13-IN-72 for Studying Pyrimidine Catabolism in Liver Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a critical regulator of hepatic lipid metabolism.[1][2] Genetic studies have identified a loss-of-function variant (rs72613567) in the HSD17B13 gene that is associated with a reduced risk of nonalcoholic fatty liver disease (NAFLD) progressing to nonalcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[3][4][5] The protective mechanism conferred by this variant is linked to the inhibition of pyrimidine catabolism.[3][4][6]
Hsd17B13-IN-72 is a potent inhibitor of HSD17B13 with an IC50 value of less than 0.1 μM for estradiol.[7] This small molecule inhibitor serves as a valuable research tool to investigate the therapeutic potential of targeting HSD17B13 in liver diseases. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study the role of pyrimidine catabolism in the context of liver fibrosis.
Mechanism of Action
Recent studies have elucidated that the protection against liver fibrosis conferred by HSD17B13 inhibition is associated with a decrease in pyrimidine catabolism at the level of dihydropyrimidine dehydrogenase (DPYD), the rate-limiting enzyme in this pathway.[3][8] In NAFLD, there is a notable depletion of hepatic pyrimidines.[3][6] By inhibiting HSD17B13, the catabolism of pyrimidines is reduced, leading to an increase in hepatic pyrimidine levels. This restoration of pyrimidine homeostasis is thought to be a key mechanism in mitigating the progression of liver fibrosis.[3][4] Pharmacological inhibition of pyrimidine catabolism using agents like gimeracil has been shown to replicate the protective effects against liver fibrosis observed with HSD17B13 loss-of-function.[3][6]
Caption: Signaling pathway of this compound in pyrimidine catabolism.
Quantitative Data Summary
The following table summarizes the changes in hepatic metabolites observed in human carriers of the protective HSD17B13 rs72613567-A variant compared to non-carriers, highlighting the impact on pyrimidine metabolism.
| Metabolite Class | Individual Metabolites | Log2 Fold Change (Variant vs. Non-carrier) | Significance (-log10(P)) |
| Pyrimidines | Uracil | Increased | Significant |
| Dihydrouracil | Decreased | Significant | |
| Uridine | Increased | Significant | |
| Cytidine | Increased | Significant | |
| Glycerolipids | Multiple Species | Increased | Significant |
| Sex Steroids | Multiple Species | Increased | Significant |
Data adapted from Luukkonen, P. et al. (2023).[3]
Experimental Protocols
These protocols provide a general framework for studying the effects of this compound on liver fibrosis and pyrimidine catabolism. Researchers should optimize these protocols for their specific experimental setup.
In Vitro Protocol: Assessing the Effect of this compound on Hepatocyte Lipid Accumulation and Pyrimidine Metabolism
-
Cell Culture:
-
Culture human hepatocyte cell lines (e.g., HepG2, Huh7) or primary human hepatocytes in the recommended medium.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Induction of Steatosis:
-
Treat hepatocytes with a mixture of oleic and palmitic acids (e.g., 2:1 ratio, final concentration 0.5-1.0 mM) for 24-48 hours to induce lipid accumulation.
-
-
Treatment with this compound:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Treat the steatotic hepatocytes with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24 hours. Include a vehicle control (DMSO).
-
-
Analysis:
-
Lipid Accumulation: Stain cells with Oil Red O or Bodipy to visualize and quantify intracellular lipid droplets using microscopy and image analysis software.
-
Metabolomics: Harvest cell lysates for targeted or untargeted metabolomics analysis by LC-MS/MS to measure intracellular levels of pyrimidine pathway metabolites (uracil, dihydrouracil, uridine, etc.).
-
Gene Expression Analysis: Extract RNA and perform qRT-PCR to analyze the expression of genes involved in fibrosis (e.g., ACTA2, COL1A1), and pyrimidine catabolism (e.g., DPYD).
-
In Vivo Protocol: Evaluating the Efficacy of this compound in a Mouse Model of Liver Fibrosis
-
Animal Model:
-
Use a well-established mouse model of NASH and fibrosis, such as mice fed a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) or a high-fat, high-cholesterol diet.
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
-
Treatment Administration:
-
After a period of diet-induced liver injury (e.g., 8-12 weeks), randomly assign mice to treatment groups: vehicle control and this compound.
-
Administer this compound daily via oral gavage or another appropriate route at a predetermined dose. The dosing regimen should be optimized based on preliminary pharmacokinetic and tolerability studies.
-
-
Monitoring and Sample Collection:
-
Monitor body weight and food intake regularly.
-
At the end of the treatment period (e.g., 4-8 weeks), collect blood samples for analysis of liver enzymes (ALT, AST).
-
Euthanize mice and harvest liver tissue. A portion of the liver should be fixed in formalin for histology, while the remaining tissue should be snap-frozen in liquid nitrogen for molecular and biochemical analyses.
-
-
Analysis:
-
Histology: Perform Hematoxylin and Eosin (H&E) staining to assess steatosis, inflammation, and ballooning. Use Sirius Red staining to visualize and quantify collagen deposition as a measure of fibrosis.
-
Biochemical Analysis: Measure liver hydroxyproline content as a quantitative marker of fibrosis.
-
Metabolomics: Perform metabolomic analysis on liver tissue to determine the levels of pyrimidine metabolites.
-
Gene and Protein Expression: Analyze the expression of key fibrotic and pyrimidine pathway genes and proteins in liver tissue using qRT-PCR and Western blotting, respectively.
-
Caption: Workflow for in vivo studies using this compound.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of HSD17B13 and pyrimidine catabolism in the pathogenesis of liver fibrosis. The provided protocols offer a starting point for researchers to design and execute experiments aimed at validating HSD17B13 as a therapeutic target for chronic liver diseases. The ability to pharmacologically inhibit HSD17B13 will facilitate a deeper understanding of its biological functions and its potential for clinical translation.
References
- 1. news-medical.net [news-medical.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
